Toluene-2-d1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8 |
|---|---|
Molecular Weight |
93.14 g/mol |
IUPAC Name |
1-deuterio-2-methylbenzene |
InChI |
InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i5D |
InChI Key |
YXFVVABEGXRONW-UICOGKGYSA-N |
Isomeric SMILES |
[2H]C1=C(C=CC=C1)C |
Canonical SMILES |
CC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Preparation of Toluene-2-d1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a primary synthetic route for the preparation of Toluene-2-d1, a deuterated analog of toluene valuable in mechanistic studies, as an internal standard in analytical chemistry, and in the development of pharmaceutical compounds. The described methodology focuses on a robust and well-documented two-step process commencing from the readily available starting material, o-toluidine.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step sequence involving the formation of an organometallic intermediate followed by quenching with a deuterium source. The chosen strategy leverages the Sandmeyer reaction to introduce a bromine atom at the desired position, which is subsequently converted into a Grignard reagent. This organomagnesium compound is then reacted with deuterium oxide to afford the target molecule.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Bromotoluene via Sandmeyer Reaction
This procedure is adapted from a reliable method for the synthesis of aryl bromides from the corresponding anilines.[1]
Reaction: o-Toluidine is diazotized with sodium nitrite in the presence of hydrobromic acid. The resulting diazonium salt is then decomposed with copper powder to yield 2-bromotoluene.
Caption: Key steps in the Sandmeyer reaction.
Materials:
-
o-Toluidine: 162 g (1.5 moles)
-
40% Hydrobromic Acid: 880 cc (6 moles)
-
Sodium Nitrite (coarsely powdered): 116 g (1.7 moles)
-
Copper Powder: 5 g
-
Sodium Hydroxide (powdered): ~10 g
-
Concentrated Sulfuric Acid
-
Calcium Chloride
-
Water
-
Ice
Procedure:
-
In a 3-L flask, dissolve 162 g of o-toluidine in 880 cc of 40% hydrobromic acid.
-
Cool the solution to 10 °C in an ice bath.
-
Diazotize the solution by adding 116 g of coarsely powdered sodium nitrite in ~10 g portions. After each addition, stopper the flask and shake until all red fumes are absorbed. Maintain the temperature below 10 °C throughout the addition.
-
Once diazotization is complete, add 5 g of copper powder.
-
Attach a reflux condenser to the flask and heat cautiously. As soon as a reaction is observed (vigorous evolution of nitrogen), cool the flask with ice.
-
After the initial vigorous reaction subsides, heat the mixture on a steam bath for 30 minutes.
-
Add 1 L of water and steam distill the mixture until approximately 1.5 L of distillate has been collected.
-
Make the distillate alkaline with about 10 g of powdered sodium hydroxide. The crude 2-bromotoluene will separate as a lower red layer.
-
Separate the organic layer (approximately 140 g).
-
Wash the crude product with concentrated sulfuric acid to decolorize it, followed by two washes with water.
-
Dry the product over a small amount of calcium chloride, filter, and distill.
-
Collect the fraction boiling at 178–181 °C.
Quantitative Data for Step 1:
| Reactant/Product | Molar Mass ( g/mol ) | Amount (moles) | Quantity | Yield (%) | Boiling Point (°C) |
| o-Toluidine | 107.15 | 1.5 | 162 g | - | 200 |
| 2-Bromotoluene | 171.04 | - | 110-120 g | 43-47 | 178-181 |
Step 2: Synthesis of this compound via Grignard Reaction and Deuteration
This procedure involves the formation of 2-tolylmagnesium bromide, followed by quenching with deuterium oxide.[2][3]
Reaction: 2-Bromotoluene reacts with magnesium turnings in an anhydrous ether solvent to form the Grignard reagent, 2-tolylmagnesium bromide. This reagent is then carefully reacted with deuterium oxide (D₂O) to yield this compound.
Caption: Formation and deuteration of the Grignard reagent.
Materials:
-
2-Bromotoluene: (e.g., 17.1 g, 0.1 mole)
-
Magnesium Turnings: (e.g., 2.67 g, 0.11 mole)
-
Anhydrous Tetrahydrofuran (THF)
-
Deuterium Oxide (D₂O, 99.8 atom % D): (e.g., 2.2 g, 0.11 mole)
-
Iodine crystal (for initiation, if necessary)
-
Anhydrous Diethyl Ether
-
Saturated Ammonium Chloride Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place the magnesium turnings in the flask.
-
Add a small crystal of iodine to the magnesium.
-
Dissolve the 2-bromotoluene in anhydrous THF in the dropping funnel.
-
Add a small amount of the 2-bromotoluene solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has started, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the deuterium oxide dropwise to the Grignard solution with vigorous stirring. A white precipitate will form.
-
After the addition of D₂O is complete, add saturated ammonium chloride solution to quench any remaining Grignard reagent and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by distillation.
-
Purify the resulting this compound by fractional distillation.
Quantitative Data for Step 2:
| Reactant/Product | Molar Mass ( g/mol ) | Amount (moles) | Quantity | Estimated Yield (%) | Boiling Point (°C) |
| 2-Bromotoluene | 171.04 | 0.1 | 17.1 g | - | 178-181 |
| Magnesium | 24.31 | 0.11 | 2.67 g | - | - |
| Deuterium Oxide | 20.03 | 0.11 | 2.2 g | - | 101.4 |
| This compound | 93.15 | - | - | 70-80 | ~111 |
Product Characterization
The final product, this compound, should be characterized by standard spectroscopic methods to confirm its structure and isotopic purity.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group and a complex multiplet for the aromatic protons, with the integral of the ortho proton signal being significantly reduced.
-
¹³C NMR: The carbon NMR spectrum will show the characteristic signals for a substituted toluene.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak at m/z = 93, confirming the incorporation of one deuterium atom.
This detailed guide provides a robust framework for the successful synthesis and preparation of this compound. Researchers should always adhere to standard laboratory safety practices when handling the reagents and performing the reactions described.
References
In-Depth Technical Guide: Physical Characteristics of Toluene-2-d1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of Toluene-2-d1. Due to the limited availability of specific experimental data for this particular isotopologue, this guide presents a comparative analysis with its non-deuterated (Toluene) and perdeuterated (Toluene-d8) counterparts to offer a robust understanding of its expected physical properties.
Data Presentation
The following table summarizes the key physical properties of Toluene, this compound, and Toluene-d8. The data for Toluene and Toluene-d8 are well-established and provide a reliable reference for estimating the properties of this compound.
| Property | Toluene (C₆H₅CH₃) | This compound (C₆H₄DCH₃) | Toluene-d8 (C₆D₅CD₃) |
| Molecular Formula | C₇H₈ | C₇H₇D | C₇D₈ |
| Molecular Weight ( g/mol ) | 92.14 | 93.15[1] | 100.19 |
| Density (g/mL) | 0.865 at 25°C[2] | No specific data available | 0.943 at 25°C |
| Boiling Point (°C) | 110-111[2] | No specific data available | 110 |
| Melting Point (°C) | -93[2] | No specific data available | -84 |
| Refractive Index (n20/D) | 1.496 | No specific data available | 1.494 |
| Isotopic Enrichment | Not Applicable | 97 atom % D[1] | ≥99 atom % D |
| CAS Number | 108-88-3 | 4409-84-1[1] | 2037-26-5 |
Experimental Protocols
Determination of Density
The density of a liquid can be accurately determined using a pycnometer or a digital density meter.
-
Calibration: Calibrate the instrument using a standard of known density, such as deionized water, at a controlled temperature.
-
Sample Preparation: Ensure the this compound sample is equilibrated to the desired measurement temperature.
-
Measurement:
-
Pycnometer: Weigh the clean, dry pycnometer. Fill it with the sample, ensuring no air bubbles are present, and weigh it again. The density is calculated from the mass of the sample and the known volume of the pycnometer.
-
Digital Density Meter: Inject the sample into the measurement cell of the calibrated digital density meter. The instrument will provide a direct reading of the density.
-
-
Data Recording: Record the density value along with the measurement temperature.
Determination of Boiling Point
The boiling point can be determined using a distillation apparatus or a micro-boiling point apparatus.
-
Apparatus Setup: Assemble a distillation apparatus with a heating mantle, a round-bottom flask containing the this compound sample and boiling chips, a condenser, and a thermometer placed at the vapor outlet.
-
Heating: Gently heat the sample.
-
Equilibrium: Observe the temperature at which the liquid and vapor phases are in equilibrium, indicated by a stable temperature reading during continuous distillation.
-
Data Recording: Record the stable temperature as the boiling point, along with the atmospheric pressure.
Determination of Refractive Index
A refractometer, such as an Abbe refractometer, is used to measure the refractive index.
-
Calibration: Calibrate the refractometer using a standard with a known refractive index.
-
Sample Application: Apply a small drop of the this compound sample to the prism of the refractometer.
-
Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into focus at the crosshairs.
-
Data Recording: Read the refractive index from the instrument's scale. Record the measurement temperature, as the refractive index is temperature-dependent.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Logical relationship between Toluene and its deuterated isotopologues.
References
Toluene-2-d1: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Quantitative Safety Data
The following tables summarize the key quantitative data for toluene, which should be considered representative for Toluene-2-d1.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₇H₇D | [1] |
| Molecular Weight | 93.15 g/mol | N/A |
| Appearance | Clear, colorless liquid | [2] |
| Odor | Aromatic, benzene-like | [2][3] |
| Boiling Point | 110.6 °C (231.1 °F) | [2][4] |
| Melting/Freezing Point | -95 °C (-139 °F) | [4] |
| Flash Point | 4 °C (40 °F) | [2] |
| Density | 0.866 g/cm³ at 20 °C (68 °F) | [5] |
| Vapor Pressure | 22 mmHg at 20 °C (68 °F) | [5] |
| Solubility in Water | Insoluble | [2] |
| Autoignition Temperature | 480 °C (896 °F) | [4] |
Table 2: Toxicological Data
| Parameter | Value | Species | Route | Source |
| LD50 (Oral) | 636 mg/kg | Rat | Oral | [6] |
| LC50 (Inhalation) | 49 g/m³ | Rat | Inhalation (4 hours) | N/A |
| Skin Irritation | Causes skin irritation | Rabbit | Dermal | [3][7] |
| Eye Irritation | Causes serious eye irritation | Rabbit | Ocular | [7] |
| Target Organs | Central nervous system, liver, kidneys | N/A | N/A | [7] |
Table 3: Occupational Exposure Limits
| Organization | Limit | Notes | Source |
| OSHA (PEL) | 200 ppm (8-hour TWA) | [8] | |
| ACGIH (TLV) | 20 ppm (8-hour TWA) | [8] | |
| NIOSH (REL) | 100 ppm (8-hour TWA) | N/A | |
| IDLH | 500 ppm | Immediately Dangerous to Life or Health | [8] |
Experimental Protocols for Safe Handling
Strict adherence to the following protocols is mandatory when handling this compound to minimize exposure and ensure laboratory safety.
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood with a face velocity of at least 100 feet per minute.[6][9] The ventilation system should be designed to prevent the accumulation of flammable vapors.[9]
-
Ignition Sources: this compound is highly flammable. All potential ignition sources, such as open flames, sparks from electrical equipment, and static discharge, must be eliminated from the work area.[10][11] Use only non-sparking tools and explosion-proof equipment.[8][11]
-
Grounding: To prevent the buildup of static electricity, all containers and equipment used for transferring this compound should be properly bonded and grounded.[6][11]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical splash goggles and a face shield are required when handling this compound to protect against splashes.[10][12]
-
Skin Protection: Chemical-resistant gloves are mandatory. Suitable materials include Viton®, butyl rubber, and neoprene.[6][12] A flame-retardant lab coat, long pants, and closed-toe shoes must be worn to prevent skin contact.[6]
-
Respiratory Protection: If work must be performed outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[10][12] The specific type of respirator should be determined by a qualified industrial hygienist based on the potential exposure levels.
Storage and Handling Procedures
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area designated for flammable liquids.[10][11] Keep containers away from heat, direct sunlight, and incompatible materials such as strong oxidizing agents.[6][11]
-
Handling: Avoid direct contact with the liquid and inhalation of vapors.[6] When transferring, use a funnel to prevent spills.[9] In case of a spill, immediately evacuate the area and follow established spill cleanup procedures. Small spills can be absorbed with an inert material, while large spills may require specialized cleanup.[13]
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[12]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10][12]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[12]
Visualized Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt of the chemical to its final disposal.
References
- 1. Buy this compound [smolecule.com]
- 2. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. vitol.com [vitol.com]
- 5. youtube.com [youtube.com]
- 6. purdue.edu [purdue.edu]
- 7. fishersci.com [fishersci.com]
- 8. amp.generalair.com [amp.generalair.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Toluene Employee Exposure Guidelines | How to Keep Workers Safe [int-enviroguard.com]
- 11. protectivecoverall.com [protectivecoverall.com]
- 12. CCOHS: Toluene [ccohs.ca]
- 13. boremco.com [boremco.com]
Deuterated Toluene Compounds: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, properties, and applications of deuterated toluene compounds in modern organic chemistry and pharmaceutical development.
Deuterated toluene, a stable isotope-labeled version of toluene, serves as a powerful and versatile tool in a wide array of chemical and biomedical research applications. The substitution of hydrogen atoms with their heavier isotope, deuterium, imparts unique physicochemical properties that are leveraged in mechanistic studies, quantitative analysis, and the development of novel therapeutics. This technical guide provides a comprehensive overview of deuterated toluene compounds, focusing on their synthesis, physical properties, and key applications, with a particular emphasis on their role in drug discovery and development.
Core Properties of Deuterated Toluene Isotopologues
The progressive replacement of hydrogen with deuterium in the toluene molecule leads to subtle but significant changes in its physical properties. These differences are critical for various analytical and experimental applications. The following table summarizes the key physical properties of non-deuterated toluene and its common deuterated isotopologues.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| Toluene | C₇H₈ | 92.14 | 110.6 | -95 | 0.862 | 1.496 |
| Toluene-α,α,α-d₃ | C₇H₅D₃ | 95.16 | 110 | -93 | 0.895 | 1.496 |
| Toluene-2,3,4,5,6-d₅ | C₆D₅CH₃ | 97.17 | 110 | -93 | 0.912 | 1.495 |
| Toluene-d₈ | C₇D₈ | 100.19 | 109-110 | -84 to -85 | 0.943 | 1.494 |
Synthesis of Deuterated Toluene Compounds
The preparation of deuterated toluene can be broadly categorized into two main approaches: deuterium exchange reactions on the aromatic ring and the construction of the molecule with deuterated starting materials for methyl group labeling.
General Synthetic Workflow
The synthesis of a specific deuterated toluene isotopologue typically follows a multi-step process that involves the careful selection of reagents and reaction conditions to achieve high isotopic purity.
Experimental Protocol: Synthesis of Toluene-α,α,α-d₃
This protocol outlines a general method for the synthesis of toluene with a deuterated methyl group, a valuable intermediate for various chemical studies.
Objective: To synthesize Toluene-α,α,α-d₃ via a Grignard reaction.
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere (nitrogen or argon), add magnesium turnings to a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, reflux the mixture gently until most of the magnesium has reacted to form phenylmagnesium bromide.
-
-
Reaction with Deuterated Methylating Agent:
-
Cool the Grignard reagent to 0°C using an ice bath.
-
Slowly add a solution of the deuterated methylating agent (e.g., CD₃I) in anhydrous diethyl ether to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain pure Toluene-α,α,α-d₃.
-
-
Characterization:
-
Confirm the identity and isotopic purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Applications in Drug Development and Mechanistic Studies
Deuterated toluene compounds are indispensable in various stages of drug discovery and development, from understanding reaction mechanisms to improving the safety and efficacy of drug candidates.
Use as an Internal Standard in Mass Spectrometry
In pharmacokinetic and drug metabolism studies, deuterated compounds are widely used as internal standards for quantitative analysis by mass spectrometry (MS).[1][2] Toluene-d₈ is an ideal internal standard for the quantification of toluene and related volatile organic compounds in biological matrices.[1] The deuterated standard co-elutes with the analyte but is distinguished by its higher mass, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.[2]
Elucidating Reaction Mechanisms: The Kinetic Isotope Effect
The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a chemical reaction and for understanding the structure of the transition state.[3] The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the breaking of a C-D bond are typically slower than those involving a C-H bond. By comparing the reaction rates of deuterated and non-deuterated toluene, researchers can gain insights into the reaction mechanism.[4]
Investigating Drug Metabolism
Deuteration can significantly alter the metabolic fate of a drug molecule. In cases where the metabolic pathway involves the cleavage of a C-H bond, replacing that hydrogen with deuterium can slow down the rate of metabolism. This "metabolic switching" can lead to a longer drug half-life, reduced formation of toxic metabolites, and an improved pharmacokinetic profile.[5] Studies on the metabolism of toluene have shown that deuteration of the methyl group leads to a decrease in the formation of benzyl alcohol and an increase in the formation of cresols.[5] This demonstrates how isotopic substitution can be used to probe and manipulate metabolic pathways.
Conclusion
Deuterated toluene compounds are invaluable tools for researchers and scientists in organic chemistry and drug development. Their unique properties, stemming from the mass difference between hydrogen and deuterium, enable detailed investigations into reaction mechanisms, provide a basis for highly accurate quantitative analysis, and offer a strategy for optimizing the metabolic stability of drug candidates. A thorough understanding of the synthesis, properties, and applications of these labeled compounds is essential for their effective utilization in advancing chemical and pharmaceutical research.
References
A Technical Guide to the Natural Abundance of Deuterium in Toluene for Researchers, Scientists, and Drug Development Professionals
Introduction
Toluene (C₇H₈), a ubiquitous aromatic hydrocarbon, serves as a fundamental building block in organic synthesis and is a common solvent in the pharmaceutical and chemical industries. While its chemical properties are well-understood, the isotopic composition of toluene, specifically the natural abundance of deuterium (²H or D), offers a deeper layer of information crucial for various scientific endeavors. This technical guide provides an in-depth exploration of the natural abundance of deuterium in toluene, focusing on the principles of isotopic distribution, the advanced analytical techniques used for its measurement, and the implications for research and development.
The natural abundance of deuterium is not a single, fixed value but is subject to variations arising from the biosynthetic pathways of the precursor molecules and subsequent environmental and chemical processes. Understanding these subtle variations, particularly the site-specific distribution of deuterium within the toluene molecule, can provide valuable insights into reaction mechanisms, environmental fate, and the origin of chemical compounds.
Quantitative Data on Isotopic Abundance
While a precise, universally accepted value for the overall natural abundance of deuterium in toluene is not commonly cited due to isotopic fractionation, the general terrestrial abundance of hydrogen isotopes provides a baseline. The distribution of deuterium within the toluene molecule, however, is not uniform. The methyl group hydrogens and the aromatic ring hydrogens will exhibit slightly different deuterium abundances due to kinetic isotope effects during their biochemical synthesis.
Below is a summary of the natural abundances of the stable isotopes of elements found in toluene:
| Element | Isotope | Natural Abundance (%) |
| Hydrogen | ¹H (Protium) | 99.985 |
| ²H (Deuterium) | 0.015[1][2] | |
| Carbon | ¹²C | 98.893[1] |
| ¹³C | 1.107[1] |
Principles of Deuterium Distribution in Toluene
The slight variations in the natural abundance of deuterium in toluene, both in bulk and at specific molecular positions (site-specific isotopic fractionation), are a result of isotope effects. These effects arise from the mass difference between protium and deuterium, which influences the vibrational frequencies of chemical bonds and, consequently, the rates of chemical and enzymatic reactions.
The biosynthetic origin of toluene is a primary determinant of its initial deuterium distribution. For instance, toluene derived from different plant sources or synthesized via different industrial processes will carry a distinct isotopic signature. This signature can be a powerful tool for source tracking and authentication.
Experimental Protocols for Determining Deuterium Abundance
The determination of the natural abundance of deuterium in toluene, particularly at the site-specific level, requires sophisticated analytical techniques capable of high precision and isotopic discrimination. The two primary methods employed are Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Isotope Ratio Mass Spectrometry (IRMS)
Isotope Ratio Mass Spectrometry is a highly sensitive technique for measuring the relative abundance of isotopes in a sample. For deuterium analysis in organic compounds like toluene, the sample is first combusted to produce hydrogen gas (H₂), which is then introduced into the mass spectrometer.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of toluene is encapsulated in a silver or tin capsule.
-
Combustion: The capsule is dropped into a high-temperature (typically >1400 °C) furnace containing an oxidant. The toluene is quantitatively combusted, and the resulting hydrogen is converted to H₂ gas.
-
Gas Chromatography (GC) Separation: The combustion products, including H₂, CO₂, and N₂, are separated using a gas chromatograph.
-
Introduction to IRMS: The purified H₂ gas is introduced into the ion source of the mass spectrometer.
-
Ionization and Mass Analysis: The H₂ molecules are ionized, and the resulting ions (H₂⁺ and HD⁺) are accelerated and separated based on their mass-to-charge ratio (m/z 2 and 3, respectively).
-
Detection and Data Analysis: The ion beams are detected by a Faraday cup array, and the ratio of the ion currents is used to calculate the δ²H value, which represents the deviation of the sample's deuterium abundance from a standard (Vienna Standard Mean Ocean Water - VSMOW).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative ²H NMR spectroscopy is a powerful non-destructive technique that can determine the site-specific natural abundance of deuterium in a molecule.[2][3] This method allows for the differentiation of deuterium at the methyl and various aromatic positions of the toluene molecule.
Methodology:
-
Sample Preparation: A high-concentration sample of toluene is prepared in a high-purity, non-deuterated solvent (if necessary, though neat toluene is often used). A known reference standard with a certified deuterium abundance may be added for external calibration.
-
NMR Spectrometer Setup: A high-field NMR spectrometer equipped with a sensitive cryoprobe is used to maximize the signal-to-noise ratio, which is crucial due to the low natural abundance of deuterium.[2]
-
Data Acquisition: A quantitative ²H NMR spectrum is acquired. This involves using a long relaxation delay (typically 5 times the longest T₁ relaxation time of the deuterium nuclei) to ensure full magnetization recovery between pulses, which is essential for accurate quantification. Proton decoupling is often employed to collapse multiplets and improve signal-to-noise.[2][4]
-
Spectral Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.
-
Integration and Analysis: The signals corresponding to the methyl and aromatic deuterons are integrated. The relative integrals of these signals provide the site-specific distribution of deuterium. Absolute quantification can be achieved by comparing the integrals to that of an internal or external standard.
Comparison of Analytical Techniques
| Feature | Isotope Ratio Mass Spectrometry (IRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Measurement | Bulk isotopic ratio (δ²H) | Site-specific isotopic abundance |
| Sample State | Destructive (combustion) | Non-destructive |
| Sensitivity | Very high (sub-microgram) | Lower (milligram quantities) |
| Information Provided | Overall deuterium enrichment/depletion | Positional distribution of deuterium |
| Instrumentation | Specialized mass spectrometer | High-field NMR spectrometer |
| Primary Application | Source apportionment, bulk isotopic fingerprinting | Mechanistic studies, structural elucidation |
Visualizations
Caption: Experimental workflow for determining deuterium abundance in toluene.
Conclusion
The natural abundance of deuterium in toluene is a dynamic property that provides a wealth of information beyond its basic chemical structure. For researchers, scientists, and drug development professionals, an understanding of isotopic composition and the analytical techniques to measure it is invaluable. Isotope Ratio Mass Spectrometry offers high-precision bulk isotopic analysis, ideal for determining the origin and history of a sample. In contrast, ²H NMR spectroscopy provides unparalleled insight into the site-specific distribution of deuterium, which is critical for elucidating reaction mechanisms and understanding the subtle effects of isotopic substitution in drug metabolism and pharmacokinetics. The strategic application of these techniques can significantly enhance research and development efforts, leading to a more profound understanding of the chemical and biological behavior of toluene and its derivatives.
References
Spectroscopic Analysis of Toluene-2-d1: A Technical Guide
This guide provides a detailed overview of the expected spectroscopic data for Toluene-2-d1, an isotopologue of toluene. The information presented is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and isotopic labeling studies. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound. These predictions are based on the known spectroscopic behavior of toluene and the established effects of deuterium substitution.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J) in Hz |
| ~7.28 | d | 1H | H-6 | J_H6-H5_ ≈ 7.6 Hz |
| ~7.24 | t | 1H | H-4 | J_H4-H3_ ≈ J_H4-H5_ ≈ 7.5 Hz |
| ~7.17 | m | 2H | H-3, H-5 | |
| ~2.35 | s | 3H | -CH₃ |
Note: The chemical shifts are referenced to a standard solvent signal. The absence of the proton at the 2-position simplifies the spectrum compared to toluene. The signal for the H-6 proton, now only coupled to H-5, is expected to be a doublet. The signals for H-3 and H-5 may appear as a multiplet due to complex coupling.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment | Predicted Multiplicity (Proton Decoupled) | Predicted C-D Coupling (J) in Hz |
| ~138.0 | C-1 | s | |
| ~129.2 | C-2 | t (due to C-D coupling) | ~24 Hz |
| ~129.1 | C-4 | s | |
| ~128.4 | C-3, C-5 | s | |
| ~125.5 | C-6 | s | |
| ~21.5 | -CH₃ | s |
Note: In a proton-decoupled ¹³C NMR spectrum, the carbon atom bonded to deuterium (C-2) is expected to appear as a triplet due to the spin-1 nature of the deuterium nucleus. A slight upfield isotopic shift for C-2 is also anticipated.
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3080-3030 | Aromatic C-H Stretch |
| ~2920 | -CH₃ Stretch |
| ~2280 | Aromatic C-D Stretch |
| ~1605, ~1495, ~1465 | Aromatic C=C Bending |
| ~730 | Out-of-plane C-H Bending |
Note: The most significant difference in the IR spectrum of this compound compared to toluene is the appearance of a C-D stretching vibration at a lower frequency (around 2280 cm⁻¹) than the C-H stretch.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Comments |
| 93 | [C₇H₇D]⁺• | Molecular Ion (M⁺•) |
| 92 | [C₇H₆D]⁺ | Loss of H• from the methyl group |
| 91 | [C₇H₇]⁺ | Loss of D• from the aromatic ring, forming the tropylium ion |
Note: The molecular weight of this compound is 93.15 g/mol . The mass spectrum is expected to show a prominent molecular ion peak at m/z 93. The base peak is likely to be at m/z 91, corresponding to the formation of the stable tropylium cation via loss of the deuterium atom.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. Actual parameters may need to be optimized based on the specific instrumentation and experimental goals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The final concentration should be sufficient to obtain a good signal-to-noise ratio.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-150 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data processing should include phasing and baseline correction.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquid Sample: Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Solution Sample: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂). Use a liquid cell with an appropriate path length.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the solvent.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatography (GC) inlet for volatile samples.
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, typically electron ionization (EI) for this type of molecule.
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant m/z range (e.g., 20-150 amu).
-
Use a standard electron energy for EI, typically 70 eV, to induce fragmentation.
-
The resulting spectrum will show the relative abundance of the molecular ion and various fragment ions.
-
Visualization of Spectroscopic Information Flow
The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.
Toluene-2-d1: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the stability and recommended storage conditions for Toluene-2-d1. While specific stability studies on this compound are not extensively available in public literature, this document extrapolates from the known chemical properties of toluene and general best practices for the handling and storage of deuterated compounds to provide a comprehensive technical overview.
Core Concepts: Stability of this compound
This compound, a deuterated isotopologue of toluene, is generally considered a stable aromatic hydrocarbon. Deuterium itself is a stable isotope and does not decay, meaning the primary stability concerns for this compound are related to the chemical integrity of the toluene molecule and the potential for isotopic exchange.[1]
The primary degradation pathway for toluene under typical storage conditions is auto-oxidation.[2][3] This process is a free-radical chain reaction that is initiated by factors such as heat, light, and the presence of impurities. The oxidation primarily occurs at the methyl group, leading to the formation of benzyl alcohol, benzaldehyde, and ultimately benzoic acid.[2][4] Given that this compound is deuterated on the aromatic ring, the primary site of auto-oxidation at the methyl group remains unaltered.
Quantitative Data Summary
Specific quantitative stability data for this compound is limited. The following table summarizes the inferred stability based on the known properties of toluene and general principles for deuterated compounds.
| Condition | Inferred Stability of this compound | Potential Degradation Products | Recommendations |
| Temperature | Stable at ambient temperatures. Elevated temperatures can accelerate oxidation. | Benzyl alcohol, Benzaldehyde, Benzoic Acid | Store at controlled room temperature or refrigerate for long-term storage. Avoid excessive heat. |
| Light | Susceptible to photo-oxidation. UV light can initiate free-radical degradation. | Benzyl alcohol, Benzaldehyde, Benzoic Acid | Store in amber glass bottles or other light-protective containers. Avoid exposure to direct sunlight. |
| Air (Oxygen) | Prone to auto-oxidation in the presence of oxygen.[2][3] | Benzyl alcohol, Benzaldehyde, Benzoic Acid | For long-term storage, consider purging the container with an inert gas (e.g., argon or nitrogen) before sealing. |
| Moisture | Toluene is poorly soluble in water.[5][6] However, presence of moisture can facilitate certain reactions and potentially lead to isotopic exchange over extended periods under certain conditions (e.g., presence of catalysts). | Isotopic scrambling (H/D exchange) is a possibility, though likely slow under normal conditions. | Store in a tightly sealed container in a dry environment. Use of desiccants in the storage area is advisable. |
| Reactive Chemicals | Reacts vigorously with strong oxidizing agents.[5] | Various oxidation and substitution products. | Store separately from strong acids, bases, and oxidizing agents. |
Experimental Protocols
Proposed Protocol for Stability Assessment of this compound
1. Objective: To evaluate the chemical and isotopic stability of this compound under various storage conditions over time.
2. Materials and Methods:
- Test Substance: this compound (purity ≥ 98%, isotopic enrichment ≥ 98%)
- Storage Containers: Amber glass vials with PTFE-lined caps.
- Storage Conditions:
- 25°C / 60% RH (Ambient)
- 40°C / 75% RH (Accelerated)
- 5°C (Refrigerated)
- -20°C (Frozen)
- Photostability chamber (ICH Q1B guidelines)
- Time Points: 0, 1, 3, 6, 12, 24, and 36 months.
- Analytical Techniques:
- Gas Chromatography-Mass Spectrometry (GC-MS): To assess chemical purity and identify any degradation products.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H): To determine isotopic enrichment and detect any H/D exchange.
- Karl Fischer Titration: To measure water content.
3. Procedure:
- Aliquots of this compound are placed in the storage containers.
- For anaerobic conditions, the headspace of designated vials is purged with argon or nitrogen before sealing.
- Vials are stored under the specified conditions.
- At each time point, samples are withdrawn and analyzed using the aforementioned analytical techniques.
- Results are compared to the initial (time 0) analysis to assess any changes in purity, isotopic enrichment, and the formation of degradation products.
Visualizations
Factors Affecting this compound Stability
Caption: Factors influencing the stability of this compound.
Recommended Storage Conditions
To ensure the long-term stability and maintain the chemical and isotopic purity of this compound, the following storage conditions are recommended:
-
Container: Use a tightly sealed, amber glass container with a PTFE-lined cap to protect from light and prevent leakage.
-
Atmosphere: For long-term storage (over 12 months), it is advisable to purge the container with an inert gas such as argon or nitrogen to displace oxygen and minimize the risk of auto-oxidation.
-
Temperature: Store in a cool, dry, and well-ventilated area. For optimal long-term stability, refrigeration (2-8°C) is recommended.
-
Environment: Keep away from sources of heat, ignition, and direct sunlight. Store separately from strong oxidizing agents.
By adhering to these storage and handling guidelines, researchers, scientists, and drug development professionals can ensure the integrity of this compound for their applications.
References
Methodological & Application
Toluene-2-d1 as an Internal Standard in GC-MS Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Toluene-2-d1 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The use of a deuterated internal standard is a robust technique for improving the accuracy and precision of quantitative analysis by correcting for variations in sample preparation, injection volume, and instrument response.[1] this compound, being chemically almost identical to toluene, co-elutes with the analyte of interest, but is distinguishable by its mass-to-charge ratio, making it an ideal internal standard for the quantification of toluene and other volatile organic compounds (VOCs).[2][3][4]
Principle of Internal Standard Method
The internal standard method involves adding a known amount of a specific compound (the internal standard) to every sample, standard, and blank. The ratio of the analyte's response to the internal standard's response is then used for quantification. This approach mitigates errors arising from sample loss during preparation and inconsistencies in injection volume.[1] Deuterated standards, such as this compound, are considered the gold standard for GC-MS analysis because their chemical and physical properties are very similar to their non-deuterated counterparts, ensuring similar behavior during extraction and chromatography.[3][4][5]
Applications
The use of this compound as an internal standard is applicable to a wide range of matrices for the quantification of toluene and other related volatile organic compounds. Key applications include:
-
Environmental Monitoring: Analysis of toluene in water, soil, and air samples.[6][7][8]
-
Industrial Hygiene: Monitoring workplace exposure to toluene.
-
Food and Beverage Analysis: Detection of toluene as a contaminant.
-
Pharmaceutical and Drug Development: Quantification of residual solvents in drug products.
-
Forensic Science: Analysis of volatile substances in forensic samples.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
Toluene (analytical standard grade)
-
This compound (isotopic purity ≥ 98%)
-
-
Solvents:
-
Methanol (GC grade)
-
Dichloromethane (GC grade)
-
Hexane (GC grade)
-
-
Reagents for Sample Preparation (as needed):
-
Sodium chloride (for salting out in aqueous samples)[9]
-
Anhydrous sodium sulfate (for drying extracts)
-
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of toluene and this compound into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by diluting the primary toluene stock solution with methanol to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 ng/µL).
-
Prepare a this compound internal standard working solution at a concentration of 20 µg/mL in methanol.
-
Sample Preparation
The following are example protocols for different matrices. The specific procedure should be optimized based on the sample type and the expected concentration of the analyte.
3.3.1. Aqueous Samples (e.g., Water)
This protocol is based on a static headspace (SHS) extraction method.[6]
-
Place 10 mL of the water sample into a 20 mL headspace vial.
-
Add 3 g of sodium chloride to the vial to increase the partitioning of volatile compounds into the headspace.[9]
-
Spike the sample with 10 µL of the 20 µg/mL this compound internal standard solution to achieve a final concentration of 20 ng/mL.
-
Immediately seal the vial with a PTFE-lined septum and crimp cap.
-
Vortex the vial for 1 minute to ensure thorough mixing.
-
The vial is now ready for headspace GC-MS analysis.
3.3.2. Solid Samples (e.g., Soil, Sediments)
This protocol utilizes a solvent extraction method.
-
Weigh 5 g of the homogenized solid sample into a 15 mL centrifuge tube.
-
Add 5 mL of methanol to the tube.
-
Spike the sample with 10 µL of the 20 µg/mL this compound internal standard solution.
-
Cap the tube and vortex for 2 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a GC vial for analysis.
3.3.3. Gasoline Samples
This protocol is adapted from ASTM Method D5769 for the analysis of aromatics in gasoline.[3][4][10]
-
Weigh approximately 1 g of the gasoline sample into a 10 mL volumetric flask.
-
Add a known amount of the this compound internal standard.
-
Dilute to the mark with a suitable solvent like dichloromethane.
-
Transfer an aliquot to a GC vial for analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters. These may need to be optimized for your specific instrument and application.
Table 1: GC-MS Instrument Conditions
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless (or Split, depending on concentration) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial Temp: 40 °C, hold for 2 min |
| Ramp: 10 °C/min to 150 °C | |
| Ramp: 25 °C/min to 250 °C, hold for 2 min | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
| Transfer Line Temp | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | |
| Toluene | m/z 91 (quantifier), 92 (qualifier) |
| This compound | m/z 92 (quantifier), 93 (qualifier) |
Data Analysis and Quantification
Calibration Curve
-
Inject the series of calibration standards containing the internal standard.
-
For each calibration level, calculate the ratio of the peak area of toluene to the peak area of this compound.
-
Plot the peak area ratio against the concentration of toluene to generate a calibration curve.
-
Perform a linear regression analysis on the calibration curve. A coefficient of determination (R²) of ≥ 0.995 is typically considered acceptable.[11]
Table 2: Example Calibration Data
| Toluene Conc. (ng/µL) | Toluene Peak Area | This compound Peak Area | Peak Area Ratio (Toluene/Toluene-2-d1) |
| 1 | 50,000 | 1,000,000 | 0.050 |
| 5 | 255,000 | 1,020,000 | 0.250 |
| 10 | 510,000 | 1,015,000 | 0.502 |
| 25 | 1,270,000 | 1,010,000 | 1.257 |
| 50 | 2,550,000 | 1,025,000 | 2.488 |
| 100 | 5,150,000 | 1,030,000 | 5.000 |
Sample Quantification
-
Inject the prepared samples.
-
Calculate the peak area ratio of toluene to this compound in the sample.
-
Determine the concentration of toluene in the sample using the linear regression equation from the calibration curve.
Method Validation
To ensure the reliability of the analytical method, it is essential to perform method validation. Key validation parameters include:
-
Linearity: Assessed from the calibration curve.
-
Accuracy (Recovery): Determined by analyzing spiked samples at different concentration levels.
-
Precision (Repeatability and Intermediate Precision): Evaluated by replicate analyses of a sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response.
Table 3: Example Method Validation Data
| Parameter | Result |
| Linearity (R²) | 0.998 |
| Recovery | |
| Spike Level 1 (10 ng/mL) | 98.5% |
| Spike Level 2 (50 ng/mL) | 101.2% |
| Precision (RSD) | |
| Repeatability (n=6) | 3.5% |
| Intermediate Precision | 5.2% |
| LOD | 0.5 ng/mL |
| LOQ | 1.5 ng/mL |
Visualizations
Caption: Experimental workflow for GC-MS analysis using an internal standard.
Caption: Logic of using an internal standard to correct for analytical variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Stable-isotope dilution GC-MS for determination of toluene in submilliliter volumes of whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASTM D5769 - Standard Test Method by GC-MS [scioninstruments.com]
- 4. img.antpedia.com [img.antpedia.com]
- 5. Toluene as internal standard in solvent mix? - Chromatography Forum [chromforum.org]
- 6. agilent.com [agilent.com]
- 7. Improved Determination of Volatile Organic Compounds in Water by SPME and GC/MS: ISO Standard 17943 [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Optimized sample preparation for fecal volatile organic compound analysis by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
Application Notes and Protocols for Using Toluene-2-d1 as a Tracer in Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toluene-2-d1, a deuterium-labeled isotopologue of toluene, serves as a powerful tool for elucidating reaction mechanisms, particularly in the realm of electrophilic aromatic substitution. By replacing a hydrogen atom with its heavier isotope, deuterium, at a specific position on the aromatic ring, researchers can probe the kinetics and transition states of chemical reactions. This substitution can lead to a kinetic isotope effect (KIE), a change in the reaction rate, which provides invaluable insights into bond-breaking and bond-forming steps. These studies are crucial for understanding fundamental chemical processes and for the development of new synthetic methodologies and pharmaceuticals.
Applications of this compound as a Tracer
The primary application of this compound as a tracer lies in the investigation of electrophilic aromatic substitution (EAS) reactions. These reactions are fundamental in organic chemistry and are widely used in the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, and materials. By using this compound, researchers can:
-
Determine Rate-Determining Steps: The presence of a primary kinetic isotope effect (kH/kD > 1) when the C-D bond is broken in the rate-determining step provides strong evidence for that step's role in the overall reaction rate. Conversely, the absence of a significant KIE suggests that the C-H (or C-D) bond cleavage occurs in a fast step after the rate-determining step.
-
Elucidate Transition State Structures: The magnitude of the KIE can provide information about the symmetry and nature of the transition state.
-
Distinguish Between Reaction Mechanisms: In cases where multiple reaction pathways are possible, KIE studies using this compound can help to differentiate between them.
-
Investigate Regioselectivity: By analyzing the product distribution of reactions with this compound, scientists can gain a deeper understanding of the factors that control the position of electrophilic attack (ortho, meta, para).
Experimental Protocols
The following are detailed protocols for two common electrophilic aromatic substitution reactions using this compound as a tracer.
Protocol 1: Nitration of this compound
This protocol is adapted from standard procedures for the nitration of toluene.
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask, carefully add 1.0 mL of concentrated nitric acid. Cool the flask in an ice bath. While stirring, slowly add 1.0 mL of concentrated sulfuric acid. Maintain the temperature of the mixture below 10 °C.
-
Reaction: To the cooled nitrating mixture, add 1.0 mL of this compound dropwise over a period of 5 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes.
-
Workup:
-
Carefully pour the reaction mixture over 20 g of crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel and extract the organic layer with two 10 mL portions of diethyl ether.
-
Wash the combined organic layers with 10 mL of 10% sodium bicarbonate solution, followed by 10 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Product Analysis:
-
Carefully evaporate the diethyl ether under reduced pressure.
-
Analyze the resulting product mixture of nitrotoluene-d1 isomers using GC-MS to determine the product distribution (ortho, meta, para) and to confirm the incorporation of deuterium.
-
Protocol 2: Sulfonation of this compound
This protocol outlines the sulfonation of this compound.
Materials:
-
This compound
-
Fuming Sulfuric Acid (H₂SO₄ with dissolved SO₃)
-
Ice-salt bath
-
Saturated Sodium Chloride (brine) solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
High-performance liquid chromatograph (HPLC)
Procedure:
-
Reaction Setup: Place a round-bottom flask containing 2.0 mL of this compound in an ice-salt bath to cool it to 0 °C.
-
Reaction: While stirring vigorously, slowly add 1.0 mL of fuming sulfuric acid to the cooled this compound. Maintain the temperature at 0 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.
-
Workup:
-
Carefully pour the reaction mixture into a beaker containing 20 mL of ice-cold water.
-
If a precipitate (toluenesulfonic acid) forms, collect it by vacuum filtration. If no precipitate forms, transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with a small portion of a non-polar organic solvent to remove any unreacted toluene.
-
The aqueous layer contains the toluenesulfonic acid products. It can be neutralized with a base (e.g., NaOH) to form the sodium salt for easier handling and analysis.
-
-
Product Analysis:
-
Analyze the product mixture using HPLC to determine the isomeric distribution of the toluenesulfonic acid-d1.
-
Data Presentation
The quantitative data obtained from these experiments can be summarized in tables for clear comparison.
Table 1: Product Distribution in the Nitration of Toluene and this compound
| Substrate | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |
| Toluene | 58.5[1] | 4.5[1] | 37.0[1] |
| This compound | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |
Table 2: Kinetic Isotope Effect in the Nitration of this compound
| Reaction | kH/kD |
| Nitration | Data to be determined experimentally |
Note: The absence of a significant primary kinetic isotope effect (kH/kD ≈ 1) in the nitration of benzene-d6 suggests that the C-H bond cleavage is not the rate-determining step.[2] A similar result would be expected for this compound.
Table 3: Product Distribution in the Sulfonation of Toluene and this compound
| Substrate | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |
| Toluene | ~32-41 | ~3-7 | ~53-65 |
| This compound | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |
Table 4: Kinetic Isotope Effect in the Sulfonation of this compound
| Reaction | kH/kD |
| Sulfonation | Data to be determined experimentally |
Note: In contrast to nitration, the sulfonation of benzene does exhibit a primary kinetic isotope effect, indicating that the C-H bond breaking is involved in the rate-determining step.
Visualizations
Electrophilic Aromatic Substitution Workflow
Caption: Experimental workflow for using this compound as a tracer.
Electrophilic Nitration Mechanism
Caption: Mechanism of electrophilic nitration of this compound.
References
Application Notes and Protocols for Deuterated Toluene in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated toluene (Toluene-d8) is a vital solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, offering distinct advantages for the analysis of a wide range of compounds.[1] By replacing hydrogen atoms with deuterium, deuterated solvents minimize interference from solvent peaks in ¹H NMR spectra, providing a clear window for analyzing the compound of interest.[2][3] Toluene-d8 is particularly valuable for its ability to dissolve nonpolar compounds, its wide liquid temperature range suitable for variable temperature (VT) NMR studies, and its aromatic nature which can induce informative chemical shift changes in analytes.[4][5] These application notes provide an in-depth guide to the properties, applications, and experimental protocols for using deuterated toluene in your NMR analyses.
Physicochemical and Spectroscopic Properties
Understanding the properties of Toluene-d8 is crucial for its effective application. Key data are summarized in the table below for easy reference and comparison with other common NMR solvents.
| Property | Deuterated Toluene (Toluene-d8) | Deuterated Chloroform (CDCl₃) | Deuterated Dimethyl Sulfoxide (DMSO-d₆) |
| Molecular Weight | 100.19 g/mol | 120.38 g/mol | 84.17 g/mol |
| Density (at 25 °C) | 0.943 g/mL | 1.50 g/mL | 1.19 g/mL[6] |
| Melting Point | -93 °C | -64 °C | 20.2 °C[6] |
| Boiling Point | 110 °C | 61 °C | 189 °C[6] |
| ¹H NMR Residual Peak (ppm) | 7.09 (m), 7.00 (br), 6.98 (m), 2.09 (quintet)[7] | 7.26 (s) | 2.50 (quintet) |
| ¹³C NMR Residual Peak (ppm) | 137.5, 128.9, 128.0, 125.2, 20.4[7] | 77.16 (t) | 39.52 (septet) |
Note: Chemical shifts of residual solvent peaks can be dependent on solute, concentration, and temperature.[8] The multiplicity "br" indicates a broad peak without resolvable fine structure, while "m" denotes a broad peak with fine structure. The melting and boiling points are for the corresponding non-deuterated compounds and indicate the useful liquid range.[8]
Key Applications of Deuterated Toluene
Analysis of Apolar and Organometallic Compounds
Deuterated toluene is an excellent solvent for nonpolar and weakly polar organic and organometallic compounds that have limited solubility in more polar solvents like chloroform or DMSO.[9][10] Its non-polar nature minimizes strong solvent-solute interactions that can sometimes complicate spectra.
Variable Temperature (VT) NMR Spectroscopy
With a wide liquid range from -93 °C to 110 °C, toluene-d8 is an ideal solvent for variable temperature NMR experiments.[5] VT NMR is a powerful technique used to study dynamic processes such as conformational changes, fluxional molecules, and reaction kinetics.[11][12][13]
In-situ Reaction Monitoring
The chemical inertness and suitable boiling point of toluene-d8 allow for its use in monitoring chemical reactions directly in the NMR tube.[14] This is particularly useful for reactions involving nonpolar reactants, intermediates, and products.
Studies of Aromatic Interactions
The aromatic ring of toluene-d8 can induce specific chemical shifts in the analyte through aromatic solvent-induced shift (ASIS) effects. These shifts can provide valuable structural information, particularly regarding the spatial relationship of different parts of the molecule relative to the solvent.
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR
This protocol outlines the standard procedure for preparing a sample for routine ¹H and ¹³C NMR analysis using deuterated toluene.
Materials:
-
Analyte (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[15]
-
Deuterated Toluene (Toluene-d8)
-
High-quality 5 mm NMR tube and cap[16]
-
Small vial for dissolving the sample
-
Pasteur pipette with a small plug of glass wool or a filter tip[17]
-
Vortex mixer (optional)
Procedure:
-
Weighing the Analyte: Accurately weigh the appropriate amount of your compound into a clean, dry vial.
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of deuterated toluene to the vial.[15] Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filtering the Sample: To remove any particulate matter that can degrade spectral quality, filter the solution directly into the NMR tube using a Pasteur pipette with a glass wool plug.[17] This step is crucial for achieving sharp NMR signals.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's deuterium lock system will use the deuterium signal from the toluene-d8 to stabilize the magnetic field.[1]
-
Data Acquisition: Acquire the ¹H and/or ¹³C NMR spectra using standard instrument parameters. The residual proton signals of toluene-d8 can be used as a secondary chemical shift reference.[16]
Protocol 2: Variable Temperature (VT) NMR Spectroscopy
This protocol provides a general guideline for performing a variable temperature NMR experiment to study dynamic processes.
Materials:
-
Sample prepared as in Protocol 1, ensuring the NMR tube is of high quality (e.g., Pyrex) to withstand temperature changes.[5]
-
NMR spectrometer equipped with a variable temperature unit.
Procedure:
-
Initial Spectrum: Acquire a standard spectrum at ambient temperature (e.g., 25 °C) to serve as a reference.
-
Temperature Selection: Choose a range of temperatures to study. It is advisable not to exceed 10°C below the boiling point or above the freezing point of the solvent.[5]
-
Temperature Equilibration: Set the desired temperature on the spectrometer. Allow sufficient time for the sample temperature to equilibrate. This can take 5-15 minutes depending on the temperature change.
-
Shimming: Re-shim the sample at each new temperature to ensure optimal magnetic field homogeneity.
-
Data Acquisition: Acquire the spectrum at the new temperature.
-
Iterative Process: Repeat steps 3-5 for each desired temperature point, both for cooling and heating cycles if necessary.
-
Return to Ambient Temperature: At the end of the experiment, gradually return the probe to ambient temperature to avoid thermal shock to the instrument.[18]
Protocol 3: In-situ Reaction Monitoring
This protocol describes how to monitor a chemical reaction in real-time using NMR spectroscopy.
Materials:
-
NMR tube (a sealable pressure-rated NMR tube may be necessary for reactions at elevated temperatures).
-
Reactants and deuterated toluene.
-
Internal standard (optional, for quantitative analysis).
Procedure:
-
Sample Preparation: In the NMR tube, dissolve the starting material(s) in deuterated toluene. If using an internal standard, add a known amount.
-
Initial Spectrum: Acquire a spectrum of the starting materials before initiating the reaction. This will be your t=0 spectrum.
-
Reaction Initiation: Initiate the reaction. This could involve adding a catalyst, photo-irradiation, or heating the sample to a specific temperature within the NMR probe.
-
Time-course Data Acquisition: Acquire spectra at regular time intervals to monitor the disappearance of starting material signals and the appearance of product signals.
-
Data Analysis: Process the spectra to determine the relative concentrations of reactants and products over time, allowing for the calculation of reaction kinetics.
Data Presentation
Table 1: Physical Properties of Deuterated Toluene
| Property | Value | Reference |
| Molecular Formula | C₇D₈ | |
| Molecular Weight | 100.19 g/mol | |
| Density (25 °C) | 0.943 g/mL | |
| Melting Point | -93 °C | |
| Boiling Point | 110 °C | |
| Refractive Index (n20/D) | 1.494 | [4] |
Table 2: ¹H and ¹³C NMR Chemical Shifts of Residual Protons in Toluene-d8
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H | 7.09 | m |
| 7.00 | br | |
| 6.98 | m | |
| 2.09 | quintet | |
| ¹³C | 137.5 | s |
| 128.9 | t | |
| 128.0 | t | |
| 125.2 | t | |
| 20.4 | septet | |
| Data from Cambridge Isotope Laboratories, referenced in multiple sources.[7] |
Visualizations
Caption: Decision workflow for selecting deuterated toluene as an NMR solvent.
Caption: General workflow for NMR sample preparation with deuterated toluene.
Caption: Workflow for a variable temperature (VT) NMR experiment.
References
- 1. Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy [simsonpharma.com]
- 2. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. Deuterated Compounds for NMR | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. calpaclab.com [calpaclab.com]
- 7. Numare Spectralab Inc. [web.stanford.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]
- 15. scribd.com [scribd.com]
- 16. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 17. NMR Sample Preparation [nmr.chem.umn.edu]
- 18. nmrlab.ku.edu [nmrlab.ku.edu]
Application Notes and Protocols for Toluene Quantification using Toluene-d1 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toluene, a volatile aromatic hydrocarbon, is a widely used industrial solvent and a component of gasoline, paints, and adhesives. Its presence in biological and environmental samples is of significant interest for toxicological studies, environmental monitoring, and pharmacokinetic research in drug development. Accurate and precise quantification of toluene is crucial for these applications. Isotope dilution mass spectrometry (IDMS) is a highly specific and sensitive analytical technique for the quantitative analysis of organic compounds. This method involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass. Deuterated toluene, most commonly toluene-d8, is an ideal internal standard for the quantification of toluene as it co-elutes with the analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer, thus compensating for variations in sample preparation and instrument response.[1][2][3]
While toluene-d8 is the most frequently utilized internal standard, the principles and protocols outlined in this document can be adapted for other deuterated toluene isotopes, such as toluene-2-d1. The key is the mass difference that allows for selective detection by the mass spectrometer.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a method of choice for achieving high accuracy and precision in quantitative analysis. A known amount of the isotopically labeled standard (e.g., toluene-d1) is added to the sample containing the analyte (toluene) at the earliest stage of sample preparation. The analyte and the internal standard are then extracted and analyzed together by mass spectrometry (e.g., Gas Chromatography-Mass Spectrometry - GC-MS). The concentration of the analyte is determined by measuring the ratio of the signal from the analyte to that of the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.[4][5]
Quantitative Data Summary
The use of deuterated toluene as an internal standard in mass spectrometry allows for excellent analytical performance. The following tables summarize typical quantitative data obtained from methods utilizing this approach.
Table 1: Method Validation Parameters for Toluene Quantification using Deuterated Toluene Internal Standard
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [6] |
| Limit of Detection (LOD) | ~5 ng/mL in whole blood | [1][2] |
| Limit of Quantification (LOQ) | ~15 ng/L in urine | [7] |
| Accuracy (% Recovery) | 91 - 104% | [7] |
| Precision (RSD) | < 2% (instrumental) | [6] |
| < 15% (inter-assay) | [4] |
Table 2: Example of Calibration Curve Data for Toluene Analysis
| Toluene Concentration (ng/mL) | Toluene-d1 Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 5 | 50 | 0.102 |
| 10 | 50 | 0.205 |
| 25 | 50 | 0.510 |
| 50 | 50 | 1.015 |
| 100 | 50 | 2.030 |
| 250 | 50 | 5.080 |
| 500 | 50 | 10.150 |
Note: The data in this table are illustrative and will vary depending on the specific instrumentation and experimental conditions.
Experimental Protocols
The following are detailed protocols for the quantification of toluene in biological samples (e.g., whole blood) using toluene-d1 as an internal standard with GC-MS.
Materials and Reagents
-
Toluene (analytical standard)
-
This compound (or other deuterated toluene)
-
Methanol (GC grade)
-
Pentane (GC grade)
-
Deionized water
-
Whole blood samples
-
Calibration standards
-
Quality control (QC) samples
Sample Preparation (Liquid-Liquid Extraction)
-
Spiking: To 1.0 mL of whole blood sample, calibrator, or QC sample in a glass vial, add a known amount (e.g., 50 µL of a 1 µg/mL solution) of the toluene-d1 internal standard solution in methanol.
-
Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.
-
Extraction: Add 2.0 mL of pentane to each vial.
-
Agitation: Cap the vials and vortex for 2 minutes to extract toluene and the internal standard into the organic layer.
-
Centrifugation: Centrifuge the vials at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer (pentane) to a clean GC vial.
-
Analysis: The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 150 °C
-
Hold: 2 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Toluene (Analyte): m/z 91, 92
-
This compound (Internal Standard): m/z 92, 93
-
Data Analysis
-
Peak Integration: Integrate the peak areas for the selected ions of toluene and toluene-d1.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and QCs.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the toluene calibrators. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification: Determine the concentration of toluene in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the components in the analysis.
Caption: Experimental workflow for toluene quantification.
Caption: Logical relationship of analytical components.
References
- 1. Stable-isotope dilution GC-MS for determination of toluene in submilliliter volumes of whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. texilajournal.com [texilajournal.com]
- 5. bohrium.com [bohrium.com]
- 6. Isotope dilution gas chromatography-mass spectrometry in the determination of benzene, toluene, styrene and acrylonitrile in mainstream cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Application Notes and Protocols for Metabolic Labeling with Toluene-2-d1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique used in drug metabolism and pharmacokinetic (DMPK) studies to trace the metabolic fate of compounds. Toluene-2-d1 (Toluene-d1), a deuterated analog of toluene, serves as a valuable tool for these investigations. The substitution of a hydrogen atom with its heavier isotope, deuterium, at a specific position allows for the differentiation of the labeled compound and its metabolites from their endogenous counterparts using mass spectrometry. This distinction enables precise tracking and quantification of metabolic pathways without the need for radioactive isotopes.[1][2]
These application notes provide a detailed protocol for utilizing this compound in in vitro metabolic labeling studies, focusing on the aerobic metabolic pathway mediated by cytochrome P450 (CYP450) enzymes. The primary application is to qualitatively and quantitatively assess the biotransformation of toluene, providing insights into its metabolic stability and the formation of key metabolites.
Principle of this compound Metabolic Labeling
The metabolic labeling protocol with this compound is based on the enzymatic conversion of the deuterated toluene by CYP450 enzymes, primarily found in liver microsomes. The initial and rate-limiting step in the major aerobic metabolic pathway is the oxidation of the methyl group to form benzyl alcohol.[1][3][4] The presence of deuterium on the methyl group can introduce a kinetic isotope effect (KIE), where the C-D bond is cleaved at a slower rate than a C-H bond.[1][2] This effect can be measured to understand the mechanism of the enzymatic reaction.
Subsequent enzymatic reactions further oxidize benzyl alcohol to benzaldehyde and then to benzoic acid. Finally, benzoic acid is conjugated with glycine to form hippuric acid, the major urinary metabolite, or with glucuronic acid to form benzoyl glucuronide.[4] By using this compound, the deuterium label is carried through this metabolic cascade, allowing for the detection of deuterated metabolites by mass spectrometry.
Key Applications
-
Metabolic Pathway Elucidation: Tracing the metabolic fate of toluene and identifying its primary and secondary metabolites.
-
Reaction Phenotyping: Identifying the specific CYP450 isozymes responsible for toluene metabolism by using recombinant human enzymes.[5]
-
Kinetic Isotope Effect Studies: Investigating the mechanism and rate-limiting steps of CYP450-mediated toluene oxidation.[1]
-
Metabolic Stability Assessment: Determining the rate of metabolism of toluene in various in vitro systems, such as liver microsomes or hepatocytes.[6][7][8][9][10]
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound in Rat Liver Microsomes
This protocol describes the incubation of this compound with rat liver microsomes to study its metabolism.
Materials:
-
This compound
-
Rat liver microsomes (pooled, male Sprague-Dawley)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (e.g., Toluene-d8 or a deuterated analog of a stable metabolite)
-
Microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) containing:
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Time Course Sampling:
-
Collect aliquots (e.g., 30 µL) at various time points (e.g., 0, 5, 15, 30, and 45 minutes).[8]
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction at each time point by adding 5 volumes of ice-cold acetonitrile containing the internal standard to the aliquot.[7]
-
Vortex the mixture to precipitate the proteins.
-
Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
Protocol 2: GC-MS Analysis of this compound and its Metabolites
This protocol outlines the analysis of the incubation samples by Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for separating aromatic compounds (e.g., DB-5ms).
-
Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan mode.
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
Sample Analysis:
-
Derivatization (for acidic metabolites): For the analysis of benzoic acid and hippuric acid, derivatization to their more volatile methyl or trimethylsilyl (TMS) esters is often required. This can be achieved by reacting the dried sample extract with a derivatizing agent such as diazomethane or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Injection: Inject an aliquot (e.g., 1-2 µL) of the supernatant (or the derivatized sample) into the GC-MS system.
-
Data Acquisition:
-
Acquire data in full scan mode to identify all potential metabolites.
-
Use SIM mode for targeted quantification of this compound and its expected deuterated metabolites (e.g., d1-benzyl alcohol, d1-benzoic acid, d1-hippuric acid) for higher sensitivity. Monitor the molecular ions and characteristic fragment ions for both the deuterated and non-deuterated compounds.
-
Data Presentation
Table 1: Quantitative Data from in vitro Metabolism of Deuterated Toluene
| Parameter | Toluene (d0) | Toluene-d3 | This compound (Anticipated) | Reference |
| Metabolite Ratio (Benzyl alcohol : Cresols) | 69 : 31 | 24 : 76 | Intermediate between d0 and d3 | [1] |
| Kinetic Isotope Effect (Vmax) | - | 1.92 (for benzyl alcohol formation) | Expected to be observable | [1] |
| Kinetic Isotope Effect (Vmax/Km) | - | 3.53 (for benzyl alcohol formation) | Expected to be observable | [1] |
| Overall Oxidation Rate (Inverse KIE) | - | 0.67 | Expected to be observable | [1] |
| Intrinsic Clearance (CLint) in human liver microsomes (µL/min/mg protein) | High | - | Expected to be lower than d0 for benzyl alcohol formation | General knowledge from KIE studies |
| Half-life (t1/2) in human liver microsomes (min) | Short | - | Expected to be longer than d0 for benzyl alcohol formation | General knowledge from KIE studies |
Note: Data for this compound is anticipated based on the trends observed with Toluene-d3. Actual values would need to be determined experimentally.
Mandatory Visualization
Caption: Aerobic metabolic pathway of this compound.
Caption: Experimental workflow for this compound metabolic labeling.
References
- 1. Deuterium isotope effects on toluene metabolism. Product release as a rate-limiting step in cytochrome P-450 catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic studies on toluene metabolism in ethanol- and phenobarbital-induced rat liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mercell.com [mercell.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. mttlab.eu [mttlab.eu]
- 10. researchgate.net [researchgate.net]
Application Notes: Toluene-2-d1 for Deuterium Labeling in Structural Elucidation
Introduction
Deuterium labeling is a powerful technique in chemical research, particularly for the structural elucidation of molecules and the investigation of reaction mechanisms. The introduction of deuterium (²H), a stable isotope of hydrogen, into a molecule allows researchers to track atoms, differentiate between chemically similar positions, and interpret complex spectroscopic data. Toluene-2-d1 (ortho-deuterotoluene) is a specifically labeled aromatic compound that can serve as a valuable building block for synthesizing more complex deuterated molecules. Its single deuterium label at a defined position on the aromatic ring makes it a precise tool for mechanistic studies and spectral assignment in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
These application notes provide a detailed overview of the synthesis and potential applications of this compound in research and drug development, complete with experimental protocols and data presentation.
Synthesis of this compound
The most common and efficient method for preparing this compound is through the quenching of an organometallic intermediate with a deuterium source. The ortho-lithiation of a protected toluene derivative, followed by reaction with deuterium oxide (D₂O), provides a reliable route to introduce a single deuterium atom at the desired position.
Experimental Protocol: Synthesis via Directed Ortho-Metalation
This protocol is adapted from established methods for selective aromatic deuteration.
Objective: To synthesize this compound from 2-bromotoluene.
Materials:
-
2-bromotoluene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply (for inert atmosphere)
-
Standard glassware for anhydrous reactions (Schlenk line, etc.)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet connected to an inert gas line (Argon or Nitrogen).
-
Dissolve 2-bromotoluene (1 equivalent) in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution while maintaining the temperature at -78 °C. The formation of the lithiated intermediate may be observed.
-
Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of 2-lithiated toluene.
-
Quench the reaction by slowly adding an excess of deuterium oxide (D₂O) (approximately 5 equivalents) via a syringe.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water to remove any remaining D₂O and lithium salts.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product (this compound) by distillation or flash column chromatography to obtain the pure labeled compound.
Data Presentation: Synthesis and Characterization
The success of the synthesis is determined by the chemical yield and the isotopic purity of the final product. These parameters are typically measured using Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy.
| Parameter | Typical Value | Analytical Method |
| Chemical Yield | 60-80% | Gravimetric analysis after purification |
| Isotopic Enrichment | >98% | ¹H NMR, ²H NMR, Mass Spectrometry |
| Purity | >99% | GC-MS, ¹H NMR |
Application in Structural Elucidation
Once synthesized, this compound can be used as a starting material to build more complex molecules. The deuterium label acts as a silent tracer that can be unambiguously identified, providing crucial information for structural analysis.
Workflow for Utilizing this compound in Drug Development
The primary application of this compound is as a labeled synthon in the multi-step synthesis of a drug candidate or metabolite. The deuterium label can help in:
-
NMR Signal Assignment: In ¹H NMR, the signal corresponding to the deuterated position will be absent (or appear as a very small residual peak), simplifying complex aromatic regions and confirming signal assignments. In ¹³C NMR, the carbon atom bonded to deuterium will show a characteristic triplet (due to C-D coupling) and a slight upfield shift.
-
Mass Spectrometry Analysis: The mass of the final molecule will be increased by one mass unit for each deuterium atom incorporated. This is invaluable for tracking metabolic pathways, where researchers can distinguish between the parent drug and its metabolites by observing the retention of the deuterium label.
-
Mechanistic Studies: By knowing the exact position of the deuterium atom, chemists can study reaction mechanisms, such as determining whether a specific C-H bond is broken during a reaction.
Diagram: Synthetic and Analytical Workflow
The following diagram illustrates the general workflow from the synthesis of this compound to its application in the structural analysis of a target molecule.
Caption: Workflow for synthesis and application of this compound.
Protocols for Structural Analysis
Protocol: NMR Analysis of a Deuterated Compound
Objective: To confirm the position and incorporation of the deuterium label in a target molecule synthesized using this compound.
Procedure:
-
Prepare two samples of the final purified compound for NMR analysis: one of the non-deuterated (protio) analogue and one of the deuterated (TM-d1) analogue.
-
Dissolve each sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a standard ¹H NMR spectrum for both samples. Compare the spectra. The absence of a proton signal in the aromatic region of the TM-d1 sample relative to the protio sample confirms the location of the deuterium label.
-
Acquire a ¹³C{¹H} decoupled NMR spectrum for both samples. Identify the carbon signal corresponding to the deuterated position. This signal will appear as a 1:1:1 triplet with a smaller intensity due to the C-D coupling and longer relaxation time.
-
(Optional) Acquire a ²H NMR spectrum of the deuterated sample. A single peak in the aromatic region will definitively confirm the presence and chemical environment of the incorporated deuterium.
Protocol: Mass Spectrometry Analysis
Objective: To verify the incorporation of the deuterium label by mass analysis.
Procedure:
-
Prepare solutions of both the non-deuterated and deuterated (TM-d1) final compounds at a suitable concentration for MS analysis.
-
Choose an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) based on the properties of the target molecule.
-
Acquire the mass spectrum for the non-deuterated compound to determine its molecular ion peak ([M]⁺ or [M+H]⁺).
-
Acquire the mass spectrum for the deuterated compound (TM-d1).
-
Compare the two spectra. The molecular ion peak for TM-d1 should be shifted by +1 m/z unit compared to the non-deuterated compound, confirming the successful incorporation of a single deuterium atom.
Diagram: Logic of Spectroscopic Confirmation
This diagram outlines the logical process for confirming deuterium incorporation using spectroscopic methods.
Caption: Logic for confirming deuterium labeling via spectroscopy.
This compound is a specialized reagent that, once synthesized, serves as a precise building block for introducing a deuterium label into a specific aromatic position. While not a general-purpose labeling agent, its utility in multi-step organic synthesis is significant for researchers in drug development and mechanistic chemistry. The protocols and workflows described here provide a framework for its preparation and subsequent use in detailed structural elucidation studies using modern spectroscopic techniques.
Application Notes and Protocols: Toluene-2-d1 as a Non-Exchangeable Deuterium Source
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the theoretical and practical aspects of utilizing toluene-2-d1 as a non-exchangeable deuterium source for the isotopic labeling of organic molecules. While perdeuterated solvents like toluene-d8 are more commonly employed, this document outlines the potential applications and adapted protocols for this compound, based on established principles of transition metal-catalyzed hydrogen-deuterium (H/D) exchange reactions.
Introduction: The Principle of Non-Exchangeable Deuterium Labeling
Deuterium labeling is a critical tool in pharmaceutical and materials science for studying reaction mechanisms, elucidating metabolic pathways, and enhancing the pharmacokinetic profiles of drug candidates through the kinetic isotope effect.[1] Non-exchangeable deuterium labeling involves the incorporation of deuterium at carbon centers (C-D bonds), which are stable under typical physiological and experimental conditions, in contrast to exchangeable protons on heteroatoms (e.g., O-H, N-H).
Transition metal catalysis, particularly with iridium and rhodium complexes, has emerged as a powerful method for facilitating H/D exchange.[2][3] In these reactions, a deuterated solvent or reagent can serve as the deuterium source, transferring deuterium to a substrate molecule through a series of C-H activation and C-D bond formation steps. While perdeuterated arenes are often used to drive the equilibrium towards high levels of deuteration, partially deuterated reagents like this compound offer the potential for more controlled or selective deuterium transfer, albeit likely with lower overall efficiency.
Theoretical Application of this compound
The utility of this compound as a deuterium source hinges on the mechanism of catalytic C-H activation. Iridium-based catalysts, for instance, can activate C-H (and C-D) bonds on both the substrate and the deuterated arene. The catalytic cycle generally involves the oxidative addition of a C-H/C-D bond to the metal center, followed by reductive elimination to form a new C-D/C-H bond.
When using this compound, the iridium catalyst can activate the C-D bond at the 2-position of the toluene ring. The resulting deuterated catalyst can then interact with a substrate molecule, transferring the deuterium atom. The regioselectivity of C-H activation on toluene is influenced by both steric and electronic factors. Generally, for many catalytic systems, the meta and para positions are sterically more accessible and thus favored for C-H activation.[4] However, directing groups on a substrate can dictate ortho-selectivity. In the context of toluene as the deuterium source, any of its aromatic C-H/C-D bonds could potentially be activated. With this compound, the deuterium is located at a specific, activated position, which could be transferred to a substrate.
It is anticipated that the overall deuterium incorporation into the substrate would be lower when using this compound compared to toluene-d8, as the concentration of deuterium is significantly lower. The reaction would likely require longer reaction times or higher catalyst loadings to achieve significant deuteration.
Experimental Protocols (Adapted)
The following are adapted model protocols for iridium-catalyzed H/D exchange. These protocols are based on established procedures using perdeuterated arenes and would require optimization for use with this compound.
Protocol 3.1: Iridium(I)-Catalyzed ortho-Deuteration of a Directed Substrate
This protocol is adapted for substrates containing a directing group (e.g., ester, amide) that favors ortho-deuteration.
Materials:
-
Iridium(I) precatalyst (e.g., [Ir(COD)Cl]₂)
-
N-Heterocyclic carbene (NHC) ligand (e.g., IPr, SIMes)
-
Substrate with a directing group
-
This compound (as deuterium source and solvent)
-
Anhydrous, degassed solvent (if co-solvent is needed)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions
Experimental Workflow:
Caption: General workflow for iridium-catalyzed deuteration.
Procedure:
-
In a glovebox or under a stream of inert gas, add the iridium(I) precatalyst (e.g., 1-5 mol%) and the NHC ligand (e.g., 1-5 mol%) to a flame-dried Schlenk flask.
-
Add the substrate (1.0 equiv).
-
Add this compound (sufficient to make a 0.1 M solution of the substrate).
-
Seal the flask and stir the reaction mixture at the desired temperature (e.g., 25-100 °C).
-
Monitor the reaction progress by taking aliquots and analyzing by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the deuterated product.
-
Determine the level of deuterium incorporation by ¹H NMR and Mass Spectrometry.
Protocol 3.2: Non-Directed Aromatic C-H Deuteration
This protocol is suitable for the deuteration of arenes without a directing group.
Materials:
-
Iridium pincer complex precatalyst (e.g., (PCP)IrH₂)
-
Substrate
-
This compound
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions
Procedure:
-
To a flame-dried reaction vessel, add the iridium pincer catalyst (e.g., 2-10 mol%).
-
Add the substrate (1.0 equiv).
-
Add this compound as the solvent and deuterium source.
-
Seal the vessel and heat to the desired temperature (e.g., 80-150 °C) with stirring.
-
After the specified reaction time (e.g., 12-48 hours), cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Analyze the product for deuterium incorporation using ¹H NMR and Mass Spectrometry.
Quantitative Data (Illustrative)
The following tables present hypothetical, illustrative data for the deuteration of a model substrate, acetophenone, to highlight the expected differences between using this compound and toluene-d8 as the deuterium source.
Table 1: Comparison of Deuterium Sources for the ortho-Deuteration of Acetophenone
| Deuterium Source | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | ortho-Deuteration (%) [Hypothetical] |
| This compound | 5 | 80 | 24 | 15-25 |
| Toluene-d8 | 5 | 80 | 24 | >95 |
| This compound | 10 | 100 | 48 | 30-40 |
| Toluene-d8 | 2 | 80 | 12 | >95 |
Table 2: Regioselectivity of Deuteration on a Non-Directed Arene (e.g., Biphenyl)
| Deuterium Source | Position | % Deuterium Incorporation [Hypothetical] |
| This compound | ortho | 5-10 |
| meta | 10-20 | |
| para | 15-25 | |
| Toluene-d8 | ortho | >90 |
| meta | >95 | |
| para | >95 |
Catalytic Cycle Visualization
The following diagram illustrates the generally accepted mechanism for iridium-catalyzed H/D exchange between an arene (deuterium source) and a substrate.
Caption: Simplified catalytic cycle for H/D exchange.
Conclusion
This compound represents a theoretically viable, though less common, non-exchangeable deuterium source for the isotopic labeling of organic molecules via transition metal-catalyzed H/D exchange. While its efficiency is expected to be lower than that of perdeuterated analogs like toluene-d8, it may offer advantages in specific applications requiring more controlled deuterium incorporation. The provided protocols, adapted from established methods, serve as a starting point for researchers interested in exploring the utility of this compound. Experimental validation and optimization will be crucial to fully assess its potential and define its scope in modern synthetic and medicinal chemistry.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. H/D exchange under mild conditions in arenes and unactivated alkanes with C 6 D 6 and D 2 O using rigid, electron-rich iridium PCP pincer complexes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02694H [pubs.rsc.org]
- 4. Isotope effects in arene C-H bond activation by ((C/sub 5/Me/sub 5/)Rh(PMe/sub 3/)) (Journal Article) | OSTI.GOV [osti.gov]
Application of Toluene-2-d1 in Environmental Fate Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Toluene-2-d1, a deuterated isotopologue of toluene, in environmental fate studies. The unique properties of this compound make it an invaluable tool for accurately quantifying and understanding the transformation and transport of toluene in various environmental matrices.
Application Notes
Toluene is a common environmental contaminant originating from industrial processes, petroleum products, and solvent use.[1][2][3] Understanding its environmental fate—how it degrades, where it travels, and how long it persists—is crucial for assessing its risk to ecosystems and human health. This compound, where one hydrogen atom on the aromatic ring is replaced by its stable isotope deuterium, serves as an excellent internal standard and tracer in these studies.
The primary application of this compound is in isotope dilution mass spectrometry (IDMS) . In this technique, a known amount of the deuterated standard (this compound) is added to an environmental sample (e.g., water, soil, air) at the beginning of the analytical procedure. Because this compound is chemically identical to the non-labeled toluene, it behaves the same way during sample extraction, cleanup, and analysis. Any loss of the target analyte during these steps will be mirrored by a proportional loss of the deuterated standard. By measuring the ratio of the native toluene to the added this compound using a mass spectrometer, the initial concentration of toluene in the sample can be determined with high accuracy and precision, correcting for procedural losses.
Another key application is in Compound-Specific Isotope Analysis (CSIA) . This advanced technique is used to investigate the biodegradation pathways of contaminants.[4] By monitoring the isotopic fractionation of both carbon and hydrogen (using deuterated compounds) during microbial degradation, researchers can gain insights into the specific enzymatic reactions responsible for breaking down toluene in the environment.[4]
Deuterated solvents, including deuterated toluene, are also instrumental in mechanistic studies of chemical reactions and in nuclear magnetic resonance (NMR) spectroscopy for structural analysis.[5][6]
Quantitative Data
The following table summarizes typical analytical parameters for the quantification of toluene in environmental samples using methods where this compound would be an ideal internal standard.
| Parameter | Air | Water | Soil/Sediment |
| Analytical Method | GC/MS, GC/FID | Purge and Trap GC/MS, SPME-GC-FID | Purge and Trap GC/MS |
| Typical Sample Volume/Mass | 1-10 L | 5-40 mL | 5-10 g |
| Internal Standard | This compound | This compound | This compound |
| Typical Detection Limit | 0.5 - 5 µg/m³[7][8] | 0.01 - 0.1 µg/L[7] | 0.5 - 5 µg/kg[7] |
| Typical Recovery | >90% (with internal standard correction) | >90% (with internal standard correction) | >85% (with internal standard correction) |
| Reference Method | NIOSH 1501, EPA TO-15[8][9] | EPA 524.2, EPA 8260 | EPA 8260 |
Experimental Protocols
Protocol 1: Quantification of Toluene in Water Samples using this compound and Purge and Trap GC-MS
This protocol describes the determination of toluene concentration in water samples using an isotope dilution method with this compound as the internal standard.
1. Materials and Reagents:
-
This compound solution (certified standard)
-
Methanol (purge-and-trap grade)
-
Reagent water (Milli-Q or equivalent)
-
40 mL volatile organic analysis (VOA) vials with PTFE-lined septa
-
Purge and trap concentrator coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS)
2. Sample Collection:
-
Collect water samples in 40 mL VOA vials, ensuring no headspace (zero air bubbles).
-
If residual chlorine is present, add a quenching agent (e.g., ascorbic acid) prior to sealing.
-
Store samples at 4°C until analysis.
3. Standard Preparation:
-
Prepare a stock solution of this compound in methanol.
-
From the stock solution, prepare a spiking solution at a concentration that will result in a final concentration in the sample within the calibrated range of the instrument.
4. Sample Preparation and Analysis:
-
Allow samples and standards to come to room temperature.
-
Add a known volume of the this compound spiking solution to each 40 mL water sample.
-
Also, prepare a calibration curve by adding varying concentrations of a certified toluene standard and a fixed concentration of the this compound internal standard to reagent water.
-
Load the samples onto the purge and trap autosampler.
-
The purge and trap system will bubble an inert gas through the water sample, trapping the volatile toluene and this compound onto an adsorbent trap.
-
The trap is then heated, and the analytes are desorbed into the GC-MS for separation and detection.
-
The MS will monitor for the characteristic ions of both native toluene and this compound.
5. Data Analysis:
-
Calculate the ratio of the peak area of native toluene to the peak area of this compound for each sample and standard.
-
Generate a calibration curve by plotting the concentration ratio against the peak area ratio for the standards.
-
Determine the concentration of toluene in the samples from the calibration curve.
Protocol 2: Analysis of Toluene in Soil/Sediment using this compound and GC-MS
This protocol outlines the procedure for analyzing toluene in solid matrices.
1. Materials and Reagents:
-
This compound solution (certified standard)
-
Methanol (purge-and-trap grade)
-
Reagent water
-
40 mL VOA vials with PTFE-lined septa
-
Purge and trap concentrator coupled to a GC-MS
2. Sample Collection and Storage:
-
Collect soil or sediment samples in appropriate containers and store them at 4°C, minimizing headspace.
3. Sample Preparation and Extraction:
-
Weigh approximately 5 grams of the soil/sediment sample into a pre-weighed 40 mL VOA vial.
-
Quickly add a known amount of the this compound spiking solution in methanol directly onto the soil.
-
Add 10 mL of reagent water to the vial.
-
Immediately cap and vortex the sample for 1-2 minutes.
4. Analysis:
-
The analysis proceeds similarly to the water sample analysis, using the purge and trap GC-MS system. The instrument will heat the soil slurry to facilitate the purging of volatile compounds.
5. Data Analysis:
-
The data analysis is identical to that for water samples, with the final concentration reported in µg/kg of dry weight after correcting for the moisture content of the soil.
Visualizations
Caption: Experimental workflow for toluene analysis using this compound.
Caption: Simplified aerobic and anaerobic degradation pathways of toluene.
References
- 1. Toluene (Methylbenzene) Degradation Pathway [eawag-bbd.ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Characterization of toluene and ethylbenzene biodegradation under nitrate-, iron(III)- and manganese(IV)-reducing conditions by compound-specific isotope analysis | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. synmr.in [synmr.in]
- 6. Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy [simsonpharma.com]
- 7. ANALYTICAL METHODS - Toxicological Profile for Toluene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Table 7-3, Analytical Methods for Determining Toluene in Environmental Samples - Toxicological Profile for Toluene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Evaluation of environmental and biological monitoring methods for toluene exposure assessment in paint industry - PMC [pmc.ncbi.nlm.nih.gov]
Application of Toluene-2-d1 in Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and development, the use of stable isotope-labeled compounds has become an indispensable tool. Among these, deuterium-labeled molecules offer unique advantages in understanding and optimizing the pharmacokinetic and metabolic profiles of drug candidates. Toluene-2-d1, a deuterated analog of toluene, serves as a valuable probe and internal standard in various bioanalytical and drug metabolism studies. Its single deuterium substitution on the aromatic ring provides a subtle yet significant alteration that can be leveraged in sophisticated experimental designs.
This document provides detailed application notes and protocols for the utilization of this compound in three key areas of pharmaceutical research: Metabolic Stability Studies, as an Internal Standard for Quantitative Bioanalysis, and in Cytochrome P450 Inhibition Assays.
Metabolic Stability Studies: Leveraging the Kinetic Isotope Effect
The substitution of a hydrogen atom with a deuterium atom at a site of metabolism can slow down the rate of enzymatic cleavage due to the kinetic isotope effect (KIE).[1] This phenomenon is particularly relevant for metabolic pathways mediated by Cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of a vast number of drugs. By comparing the metabolic stability of a deuterated compound like this compound to its non-deuterated counterpart, researchers can gain insights into the metabolic fate of the molecule and potentially improve its pharmacokinetic profile.
Application Note:
The primary application of this compound in metabolic stability studies is to determine the impact of deuterium substitution on the rate of metabolism. Toluene is metabolized by CYP enzymes primarily through two pathways: hydroxylation of the methyl group to form benzyl alcohol and hydroxylation of the aromatic ring to form cresols.[2][3] By introducing a deuterium atom at the 2-position of the aromatic ring, it is possible to investigate if this position is a primary site of metabolism and to quantify the kinetic isotope effect on ring hydroxylation. A slower rate of metabolism for this compound compared to toluene would indicate that C-H bond cleavage at the 2-position is a rate-determining step in its metabolism.
Quantitative Data Summary:
The following table presents illustrative data from an in vitro metabolic stability assay comparing Toluene and this compound in human liver microsomes.
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Toluene | 25.3 | 27.4 |
| This compound | 38.9 | 17.8 |
This data is for illustrative purposes and may not represent actual experimental results.
Experimental Protocol: In Vitro Metabolic Stability Assay
Objective: To determine and compare the metabolic stability of Toluene and this compound in human liver microsomes.
Materials:
-
Toluene
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., a structurally similar but chromatographically distinct deuterated compound)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of Toluene and this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.
-
Prepare a working solution of each compound at 100 µM in phosphate buffer.
-
In a 96-well plate, add HLM to the phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the HLM suspension at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the working solution of either Toluene or this compound to the HLM suspension to a final substrate concentration of 1 µM.
-
Simultaneously, add the NADPH regenerating system to start the enzymatic reaction.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time to determine the elimination rate constant (k).
-
Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (V/P) * k, where V is the incubation volume and P is the protein concentration).
Experimental Workflow Diagram:
References
Troubleshooting & Optimization
Navigating Purity: A Technical Guide to Common Impurities in Commercial Toluene-2-d1
For researchers, scientists, and drug development professionals utilizing Toluene-2-d1, ensuring the isotopic and chemical purity of this deuterated solvent is paramount for the accuracy and reproducibility of experimental results. This technical support center provides a comprehensive overview of common impurities, troubleshooting guidance for unexpected experimental outcomes, and detailed analytical protocols.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the use of commercial this compound, potentially stemming from inherent impurities.
Q1: My reaction is showing unexpected side products, including non-deuterated and other isomeric toluene derivatives. What could be the cause?
A1: The presence of residual starting materials from the synthesis of this compound is a likely cause. A common synthetic route involves the formation of a Grignard reagent from 2-bromotoluene, followed by quenching with heavy water (D₂O). Impurities from the synthesis of 2-bromotoluene, such as unreacted toluene and other isomers like 3-bromotoluene and 4-bromotoluene, can carry through. These non-deuterated and isomeric impurities can participate in your reaction, leading to a mixture of products.
Troubleshooting Steps:
-
Confirm Impurity Presence: Analyze the commercial this compound by ¹H NMR and GC-MS to identify and quantify the presence of non-deuterated toluene and its isomers.
-
Purification: If significant levels of these impurities are detected, consider purifying the solvent by fractional distillation to separate the components based on their boiling points.
-
Supplier Qualification: Contact your supplier for a detailed Certificate of Analysis (CoA) that specifies the levels of these impurities. If the levels are consistently high, you may need to source the solvent from a different vendor with higher purity specifications.
Q2: I am observing biphenyl-type impurities in my baseline analysis. Where are these coming from?
A2: Biphenyl compounds, specifically dimethylbiphenyl isomers, are common byproducts of the Grignard reaction used to synthesize this compound. During the formation of the Grignard reagent from 2-bromotoluene, a side reaction can occur where the Grignard reagent couples with unreacted 2-bromotoluene, leading to the formation of 2,2'-dimethylbiphenyl.
Troubleshooting Steps:
-
Analytical Confirmation: Use GC-MS to confirm the presence and structure of the biphenyl impurities.
-
Solvent Purification: These higher-boiling impurities can often be removed by distillation.
-
Reaction Quenching: If you are performing a reaction where this compound is the solvent for another Grignard reaction, ensure your quenching procedure is efficient to minimize the formation of biphenyl byproducts in your own experiment.
Q3: My NMR spectrum shows a significant residual proton signal for toluene, even though I am using a deuterated solvent. Why is this happening?
A3: This is likely due to incomplete deuteration during the synthesis of this compound. The reaction of the Grignard reagent with D₂O may not go to completion, leaving a certain percentage of non-deuterated toluene in the final product. The isotopic purity of commercially available deuterated solvents is typically high (e.g., >99 atom % D), but lower-grade solvents may have a higher residual proton content.
Troubleshooting Steps:
-
Check Isotopic Purity: Refer to the supplier's specifications for the isotopic enrichment of the this compound.
-
Quantitative NMR (qNMR): Use qNMR with a certified internal standard to accurately determine the concentration of the residual non-deuterated toluene.
-
Drying: If the residual proton signal is broad and corresponds to water, it may indicate water contamination. Drying the solvent over an appropriate drying agent (e.g., molecular sieves) can remove excess water.
Q4: I am detecting trace amounts of diethyl ether in my sample. Is this a common impurity?
A4: Yes, diethyl ether is a common solvent used for Grignard reactions. If not completely removed during the purification of this compound, it can remain as a residual solvent impurity.
Troubleshooting Steps:
-
GC-MS Analysis: GC-MS is a sensitive technique for detecting and quantifying volatile organic compounds like diethyl ether.
-
Solvent Removal: If the presence of diethyl ether is problematic for your application, it can be removed by rotary evaporation under reduced pressure, taking care not to lose the more volatile this compound.
Summary of Common Impurities and Typical Concentrations
The following table summarizes the common impurities found in commercial this compound, their likely sources, and typical concentration ranges. Please note that these values can vary significantly between suppliers and batches.
| Impurity | Chemical Formula | Likely Source | Typical Concentration Range |
| Non-deuterated Toluene | C₇H₈ | Incomplete deuteration, starting material impurity | 0.1 - 1.0% |
| 3-Bromotoluene | C₇H₇Br | Isomeric impurity in 2-bromotoluene starting material | < 0.5% |
| 4-Bromotoluene | C₇H₇Br | Isomeric impurity in 2-bromotoluene starting material | < 0.5% |
| 2,2'-Dimethylbiphenyl | C₁₄H₁₄ | Grignard coupling byproduct | < 0.1% |
| Benzene | C₆H₆ | Reaction of Grignard reagent with trace water | < 0.05% |
| Diethyl Ether | (C₂H₅)₂O | Residual solvent from Grignard reaction | < 0.1% |
| Water | H₂O / D₂O | Incomplete drying, atmospheric exposure | Variable |
Experimental Protocols
1. Quantitative ¹H NMR Spectroscopy for Residual Non-Deuterated Toluene
-
Objective: To accurately quantify the amount of residual non-deuterated toluene in this compound.
-
Methodology:
-
Prepare a stock solution of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) of known concentration in a deuterated solvent that does not have signals overlapping with toluene or the standard (e.g., chloroform-d).
-
In an NMR tube, add a precise volume of the this compound sample and a precise volume of the internal standard stock solution.
-
Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons for accurate integration (typically 5 times the longest T1 value).
-
Integrate the signals corresponding to the methyl protons of the internal standard and the methyl protons of the residual non-deuterated toluene.
-
Calculate the concentration of the residual toluene using the following equation: Concentration_toluene = (Integration_toluene / N_protons_toluene) * (N_protons_standard / Integration_standard) * Concentration_standard where N_protons is the number of protons giving rise to the integrated signal.
-
2. GC-MS Analysis for Volatile Organic Impurities
-
Objective: To identify and quantify volatile organic impurities such as isomeric bromotoluenes, biphenyls, and residual solvents.
-
Methodology:
-
Prepare a calibration curve for each potential impurity using certified reference standards of known concentrations.
-
Dilute the this compound sample in a high-purity solvent (e.g., hexane) to a concentration within the calibration range.
-
Inject a known volume of the diluted sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Use a suitable GC column (e.g., a non-polar or medium-polarity column) and temperature program to achieve good separation of the analytes.
-
Identify the impurities by comparing their retention times and mass spectra to those of the reference standards.
-
Quantify the impurities by comparing the peak areas of the analytes in the sample to the calibration curve.
-
Logical Workflow for Impurity Identification and Resolution
The following diagram illustrates a logical workflow for identifying and addressing potential impurities in commercial this compound.
Preventing isotopic exchange with Toluene-2-d1 in experiments
Welcome to the Technical Support Center for Toluene-2-d1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing unwanted isotopic exchange in your experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the isotopic integrity of your this compound.
Troubleshooting Guide: Isotopic Exchange Issues
This guide addresses common problems encountered during experiments involving this compound that may lead to loss of deuterium content.
| Symptom | Potential Cause | Recommended Solution |
| Decreased deuterium incorporation observed in post-reaction NMR or Mass Spectrometry. | Acidic or Basic Conditions: Exposure to even trace amounts of strong acids or bases can catalyze H/D exchange. This can occur during the reaction, workup (e.g., acidic or basic quench), or purification (e.g., silica gel chromatography with acidic impurities). | - Use neutral workup conditions whenever possible. - If an acidic or basic quench is necessary, perform it at low temperatures and for the shortest duration possible. - Use neutralized silica gel for chromatography or consider alternative purification methods like distillation or recrystallization. |
| Presence of Transition Metal Catalysts: Residues of transition metals such as palladium, platinum, rhodium, or iridium, even in catalytic amounts, can facilitate H/D exchange, especially at elevated temperatures. | - Thoroughly remove all traces of metal catalysts from your reaction mixture. - Avoid using reagents or starting materials that may be contaminated with transition metals. | |
| Water Contamination: The presence of water (H₂O) can serve as a proton source for exchange with the deuterium on the toluene ring. | - Use rigorously dried solvents and reagents. - Dry all glassware in an oven at >150°C for several hours and cool under an inert atmosphere before use. - Handle this compound and other reagents under a dry, inert atmosphere (e.g., nitrogen or argon). | |
| Appearance of unexpected peaks in the ¹H NMR spectrum, particularly in the aromatic region. | Isotopic Scrambling: The deuterium atom may have migrated from the 2-position to other positions on the aromatic ring or the methyl group, leading to a mixture of isotopomers. | - This is often catalyzed by the same factors as H/D exchange (acids, bases, metals). Review your experimental conditions for potential catalysts. - Analyze the coupling patterns of the new aromatic signals to identify the positions of the remaining protons and deduce the new location of the deuterium. |
| Protonated Toluene Impurity: The new peaks could correspond to non-deuterated toluene, indicating significant H/D exchange has occurred. | - Compare the chemical shifts and coupling constants of the new signals with a reference spectrum of standard toluene. - Re-evaluate the purity of your starting this compound. | |
| Inconsistent reaction kinetics or unexpected side products when using this compound as a solvent. | Kinetic Isotope Effect and Isotopic Exchange: The C-D bond is stronger than the C-H bond, which can alter reaction rates (kinetic isotope effect). If exchange occurs, the presence of both C-H and C-D bonds can lead to a mixture of products. | - Be aware of the potential for a kinetic isotope effect when designing your experiment. - To confirm if isotopic exchange is the cause of side products, run a control reaction with non-deuterated toluene under the same conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause isotopic exchange in this compound?
A1: The primary drivers of H/D exchange in aromatic systems like toluene are:
-
Strong Acids and Bases: These can facilitate electrophilic or nucleophilic aromatic substitution reactions, leading to the exchange of deuterium with protons from the reaction medium.
-
Transition Metal Catalysts: Metals like Pd, Pt, Ir, and Rh are known to catalyze C-H (and C-D) bond activation, which can lead to isotopic scrambling or exchange with proton sources.
-
Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including isotopic exchange.
Q2: How can I safely store this compound to maintain its isotopic purity?
A2: Store this compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and in a cool, dark, and dry place. To minimize exposure to atmospheric moisture, consider using ampules for single-use applications or Sure/Seal™ bottles for multiple uses with proper syringe techniques.
Q3: Can I use standard silica gel for the purification of compounds from a reaction where this compound was the solvent?
A3: Standard silica gel can be slightly acidic and may promote H/D exchange. It is recommended to use deactivated (neutralized) silica gel. You can prepare this by washing the silica gel with a dilute solution of a non-nucleophilic base (like triethylamine in a suitable solvent) and then thoroughly drying it before use. Alternatively, consider other purification methods such as distillation, recrystallization, or chromatography on a more inert stationary phase like alumina.
Q4: I am using this compound as a solvent for an NMR study. What precautions should I take?
A4: To prevent contamination and isotopic exchange when preparing an NMR sample:
-
Dry the NMR tube and all glassware thoroughly.
-
Handle the solvent and your sample in a dry atmosphere (e.g., a glove box or under a stream of inert gas).
-
Use a cap that provides a good seal to prevent moisture ingress over time.
-
If your sample itself is acidic or basic, be aware that it could slowly catalyze exchange with the solvent.
Quantitative Data on Isotopic Exchange
| Condition | Catalyst/Reagent | Temperature | Relative Rate of Exchange | Notes |
| Neutral | None (in the absence of proton sources) | Room Temperature - 100°C | Very Slow / Negligible | This compound is generally stable under neutral, aprotic conditions. |
| Acidic | Strong Brønsted acids (e.g., D₂SO₄, CF₃COOD) | Elevated (e.g., >100°C) | Moderate to Fast | The rate increases with acid strength and temperature. Exchange occurs primarily at the electron-rich ortho and para positions. |
| Basic | Strong bases (e.g., NaOD, KNH₂) | Elevated | Slow to Moderate | Aromatic C-D bonds are generally resistant to base-catalyzed exchange unless activated by strongly electron-withdrawing groups. The benzylic protons of the methyl group are more susceptible to base-catalyzed exchange. |
| Catalytic | Transition Metals (e.g., Pt, Pd, Ir) | Room Temperature - Elevated | Fast to Very Fast | Highly efficient H/D exchange catalysts. The regioselectivity depends on the specific metal and ligands. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Inert Atmosphere
This protocol describes a general setup to minimize exposure to atmospheric moisture and oxygen, which can be sources of protons for isotopic exchange.
Materials:
-
Schlenk flask or a three-necked round-bottom flask
-
Schlenk line or a balloon filled with an inert gas (Argon or Nitrogen)
-
Septa
-
Cannula or gas-tight syringes
-
Dried glassware (oven-dried at >150°C for at least 4 hours and cooled under vacuum or a stream of inert gas)
-
Anhydrous solvents and reagents
Procedure:
-
Assemble the dry glassware, including a stir bar, under a positive pressure of inert gas.
-
If using a Schlenk line, evacuate the flask and backfill with inert gas. Repeat this cycle three times. If using a balloon, flush the flask with the inert gas for several minutes.
-
Add solid reagents under a positive flow of inert gas.
-
Add liquid reagents, including this compound, via a gas-tight syringe or cannula.
-
Conduct the reaction under a static pressure of inert gas (a balloon is sufficient for this).
-
Upon completion, cool the reaction to the desired temperature before quenching.
-
Use a neutral quenching agent if possible. If an acidic or basic quench is required, add it slowly at a low temperature.
-
Perform the workup and purification under conditions that minimize exposure to strong acids or bases.
Protocol 2: Neutral Workup and Purification
Procedure:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a neutral salt solution (e.g., saturated aqueous sodium chloride).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous neutral drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent in vacuo.
-
Purify the product by distillation, recrystallization, or chromatography on neutralized silica gel.
Visualizations
Below are diagrams illustrating the key concepts for preventing isotopic exchange.
Technical Support Center: Optimizing GC Injection Parameters for Toluene-2-d1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the gas chromatography (GC) injection parameters for Toluene-2-d1. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended injection mode for trace-level analysis of this compound?
For trace-level analyses, a splitless injection is often the best choice as the objective is to transfer nearly 100% of the injected sample into the instrument.[1] This mode is ideal when sample is limited or the analyte concentration is expected to be very low.[2]
Q2: What are the critical injection parameters to optimize for this compound analysis?
Successful splitless injections require careful optimization of several parameters, including the inlet liner, inlet temperature, splitless hold time, and initial oven temperature.[1][3] Each of these settings can significantly impact the chromatographic performance.
Q3: How does the inlet temperature affect the analysis of this compound?
The inlet temperature is a critical parameter that influences the vaporization of the sample.[4] A temperature that is too low may result in incomplete vaporization of less volatile compounds, while an excessively high temperature can cause thermal degradation of labile analytes.[3][4] For compounds like toluene, a good starting point for inlet temperature is 250 °C.[4]
Q4: What is the purpose of the splitless hold time and how do I optimize it?
During the splitless hold time, the split vent is closed, directing the entire sample flow onto the column.[3] An insufficient hold time can lead to incomplete transfer of analytes, while an overly long hold time may cause the solvent peak to interfere with early-eluting compounds.[3] A general guideline is to allow a carrier gas sweep of 1.5 to 2 times the total inlet liner volume before opening the split vent.[3]
Troubleshooting Guide
This section addresses common problems encountered during the GC analysis of this compound, such as poor peak shape and low sensitivity.
Issue 1: Poor Peak Shape (Tailing or Fronting Peaks)
Poor peak shape can compromise resolution and the accuracy of quantification.[5][6]
| Potential Cause | Troubleshooting Steps |
| Active Sites in the Inlet | Polar analytes can interact with active sites in the liner or at the head of the column, causing peak tailing.[5] Use a fresh, deactivated liner or trim 10-20 cm from the front of the column.[5] |
| Improper Column Installation | An improperly cut or positioned column can lead to peak distortion.[5] Ensure the column is cut at a 90° angle and installed at the correct height in the inlet according to the manufacturer's instructions.[5] |
| Solvent-Stationary Phase Mismatch | A mismatch in polarity between the sample solvent and the column's stationary phase can result in split or broad peaks.[7] Ensure the solvent polarity is compatible with the stationary phase (e.g., a nonpolar solvent with a nonpolar column).[5][7] |
| Incorrect Initial Oven Temperature | For splitless injections, the initial oven temperature should be about 20 °C below the solvent's boiling point to ensure proper focusing of the analyte band.[5][7] If the temperature is too high, broad or split peaks may occur.[5] |
Issue 2: Low Sensitivity or Reduced Peak Size
A reduction in peak height or area can indicate a loss of sensitivity in the analysis.
| Potential Cause | Troubleshooting Steps |
| Incomplete Analyte Transfer | If the splitless hold time is too short, not all of the sample vapor may be transferred to the column, resulting in sample loss.[8] Experimentally determine the optimal splitless time to ensure complete transfer.[8] |
| Sample Discrimination | Higher boiling point analytes may condense on the inner surfaces of the syringe needle if the injection speed is too slow, a phenomenon known as sample discrimination.[9] Ensure the injection speed is set correctly.[9] |
| Incorrect Liner Type | The choice of inlet liner is crucial for good reproducibility.[2] For splitless injections, a packed liner with a lower gooseneck is often the default choice to aid in volatilization and prevent degradation.[2] |
| System Contamination | Contamination in the injector or column can lead to a loss of sensitivity.[10] Clean the injector, replace the inlet liner and septum, and if necessary, bake out or replace the column.[10] |
Experimental Protocols & Data
Table 1: Recommended GC Injection Parameters (Split/Splitless)
| Parameter | Recommended Value | Rationale |
| Injection Mode | Splitless | For trace analysis to maximize analyte transfer to the column.[1] |
| Inlet Temperature | 250 °C (starting point) | Balances efficient vaporization of high-boiling compounds with minimizing thermal degradation of sensitive analytes.[4] |
| Splitless Hold Time | 0.5 - 2.0 minutes | Should be optimized to be long enough for complete analyte transfer but short enough to avoid excessive solvent tailing.[3] |
| Initial Oven Temperature | ~20 °C below solvent boiling point | Critical for focusing the analyte band at the head of the column, leading to sharp peaks.[7] |
| Injection Volume | 0.5 - 2 µL | Should be optimized to prevent backflash, which can cause sample loss and contamination.[7][11] |
| Liner Type | Deactivated with glass wool | Glass wool provides a large surface area for volatilization and helps to mix the sample vapor.[2] |
Table 2: Example GC Method Parameters for Aromatic Hydrocarbons
| Parameter | Setting |
| Column | DB-5ms (30 m x 0.25 mm ID x 1 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | 50 °C (hold 1 min), then 10 °C/min to 120 °C, then 5 °C/min to 310 °C (hold 40 min) |
| Injector Temperature | 300 °C |
| Injection Mode | Splitless (1 min) |
| Source: Adapted from a method for Polycyclic Aromatic Hydrocarbons.[12] |
Visual Logic and Workflows
The following diagrams illustrate the logical flow for troubleshooting common GC issues and the workflow for optimizing injection parameters.
Caption: Troubleshooting workflow for poor peak shape.
Caption: Workflow for optimizing injection parameters.
References
- 1. Optimizing Splitless Injections: Introduction [restek.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. GC Technical Tip: Peak Shape Problems - No Peaks | Phenomenex [phenomenex.com]
- 11. agilent.com [agilent.com]
- 12. Polycyclic Aromatic Hydrocarbons (PAHs) for CSIA by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
Technical Support Center: Troubleshooting Toluene-2-d1 Signal Suppression in Mass Spectrometry
Welcome to the technical support center for troubleshooting mass spectrometry-related issues. This resource provides detailed guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve signal suppression of Toluene-2-d1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a concern for this compound analysis?
A1: Signal suppression, also known as ion suppression, is a phenomenon in mass spectrometry where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][2] For a non-polar compound like this compound, which is often analyzed at low concentrations in complex biological matrices such as plasma or urine, signal suppression can be a significant challenge.
Q2: My this compound signal is unexpectedly low or absent. What are the most common causes?
A2: The most common causes of low or absent this compound signal are typically related to matrix effects, improper sample preparation, or suboptimal instrument settings. Co-eluting endogenous compounds from biological samples (e.g., phospholipids from plasma) or exogenous contaminants (e.g., plasticizers from collection tubes) can interfere with the ionization process.[3] Additionally, the choice of ionization technique and the optimization of parameters like cone voltage and desolvation temperature are critical for sensitive detection of a non-polar molecule like toluene.
Q3: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for this compound analysis?
A3: For non-polar compounds like toluene, Atmospheric Pressure Chemical Ionization (APCI) is generally the preferred ionization technique over Electrospray Ionization (ESI).[4] APCI is more efficient at ionizing small, neutral, and relatively volatile molecules, which is characteristic of this compound. ESI is better suited for polar and more readily ionizable compounds. Some studies have also explored Toluene-Assisted APCI (TAPCI) to enhance the ionization of non-polar compounds.
Q4: Can the deuterated internal standard (this compound) itself be a source of problems?
A4: While stable isotope-labeled internal standards like this compound are excellent for correcting matrix effects, they are not infallible.[5] In some cases, chromatographic separation between the analyte and its deuterated internal standard can occur, leading to differential ion suppression.[5] It is also crucial to ensure the purity and concentration of the internal standard solution are accurate.
Troubleshooting Guides
Issue 1: Gradual or Sudden Decrease in this compound Signal Intensity
If you observe a progressive or abrupt drop in the this compound signal during a sequence of analyses, it often points to contamination of the LC-MS system or column degradation.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting decreased signal.
Quantitative Data Summary:
The following table illustrates the impact of system contamination on the signal-to-noise ratio (S/N) of this compound.
| Condition | This compound Peak Area | Background Noise (cps) | Signal-to-Noise (S/N) |
| Clean System | 1,500,000 | 5,000 | 300 |
| Contaminated Source | 800,000 | 50,000 | 16 |
| After Cleaning | 1,450,000 | 6,000 | 241 |
Issue 2: Inconsistent this compound Peak Areas in Replicate Injections
Inconsistent peak areas for this compound across replicate injections can be caused by issues with the autosampler, sample preparation variability, or matrix effects that differ between samples.
Troubleshooting Workflow:
Caption: Workflow for inconsistent peak areas.
Quantitative Data Summary:
This table shows a comparison of this compound precision with different sample preparation methods from human plasma.
| Sample Preparation | Mean Peak Area | Standard Deviation | %RSD |
| Protein Precipitation | 850,000 | 127,500 | 15% |
| Liquid-Liquid Extraction (LLE) | 1,200,000 | 96,000 | 8% |
| Solid-Phase Extraction (SPE) | 1,400,000 | 56,000 | 4% |
Issue 3: Poor this compound Signal When Analyzing Biological Samples
When the this compound signal is strong in pure solvent but significantly suppressed in biological matrices like plasma or urine, this is a clear indication of matrix effects.
Troubleshooting Workflow:
Caption: Workflow for matrix effect troubleshooting.
Quantitative Data Summary:
The following table demonstrates the effect of optimizing MS parameters on the this compound signal in a plasma matrix.
| Parameter | Initial Value | Optimized Value | This compound Signal Intensity (cps) |
| Cone Voltage | 20 V | 40 V | 500,000 -> 1,200,000 |
| Desolvation Temp. | 350 °C | 450 °C | 1,200,000 -> 1,800,000 |
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Matrix Effects
This experiment helps to identify the retention times at which co-eluting matrix components cause ion suppression.
Methodology:
-
Prepare a standard solution of this compound in the mobile phase at a concentration that gives a stable and mid-range signal.
-
Set up the LC-MS system as usual.
-
Using a T-junction, infuse the this compound standard solution into the mobile phase flow between the analytical column and the mass spectrometer ion source at a low, constant flow rate (e.g., 10 µL/min).
-
Once a stable signal for this compound is observed, inject a blank matrix sample (e.g., extracted plasma without this compound).
-
Monitor the this compound signal throughout the chromatographic run. Any dips in the signal indicate regions of ion suppression due to co-eluting matrix components.
Protocol 2: Optimizing APCI Source Parameters
Fine-tuning the ion source parameters can significantly improve the signal for this compound.
Methodology:
-
Prepare a standard solution of this compound.
-
Infuse the standard solution directly into the mass spectrometer or perform repeated injections.
-
Systematically vary the cone voltage (or equivalent parameter) in small increments (e.g., 5 V) while keeping other parameters constant. Monitor the this compound signal intensity to find the optimal setting.
-
Once the optimal cone voltage is determined, systematically vary the desolvation temperature in increments (e.g., 25 °C) to find the setting that provides the best signal.
-
Fine-tune other parameters such as nebulizer gas flow and drying gas flow in a similar manner.
Protocol 3: Sample Preparation by Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol provides a cleaner sample extract compared to protein precipitation, reducing matrix effects.
Methodology:
-
To 100 µL of plasma sample, add the internal standard solution (this compound in a suitable solvent).
-
Add 500 µL of a non-polar extraction solvent (e.g., hexane or methyl-tert-butyl ether).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
References
Technical Support Center: Toluene-2-d1 Chromatographic Resolution
Welcome to the technical support center for improving the chromatographic resolution of Toluene-2-d1. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor resolution between this compound and other toluene isotopologues or impurities?
Poor resolution in the analysis of this compound can stem from several factors. The "chromatographic isotopic effect" can cause deuterated compounds to have slightly different retention times than their non-deuterated counterparts.[1] However, achieving baseline separation requires careful optimization of your chromatographic method. Key factors influencing resolution include the choice of stationary phase, column dimensions, temperature, and mobile phase composition (for LC) or carrier gas flow rate (for GC).[2][3]
Q2: What is the first step I should take to improve the resolution of my this compound peak?
A good starting point is to review and optimize your column temperature or temperature program.[4] Lowering the temperature in gas chromatography (GC) generally increases the interaction of the analyte with the stationary phase, which can lead to better separation.[2][5] For complex samples, a temperature programming approach, where the temperature is gradually increased during the run, can significantly improve the resolution of compounds with a wide range of boiling points.[6][7]
Q3: Can the choice of stationary phase impact the separation of deuterated and non-deuterated toluene?
Absolutely. The selectivity of the stationary phase is a critical factor in separating isotopologues.[8] For toluene, which is a non-polar aromatic compound, interactions with the stationary phase are primarily through van der Waals forces.[9] In reversed-phase liquid chromatography (LC), deuterated species may exhibit slightly different hydrophobicity, affecting their retention.[1] In gas chromatography (GC), stationary phases with different polarities can alter the elution order and resolution of closely related compounds.[8] For aromatic compounds like toluene, stationary phases that can engage in π-π interactions may offer enhanced selectivity.[9]
Q4: How do column dimensions affect peak resolution?
Column dimensions play a significant role in chromatographic efficiency.[2][4]
-
Longer columns provide more theoretical plates, which generally leads to better resolution, although it will also increase the analysis time.[2][5] Doubling the column length can improve resolution by about 40%.[2]
-
Smaller internal diameter columns can increase efficiency and lead to sharper, taller peaks, thus improving resolution.[2][5]
-
Thinner stationary phase films can reduce mass transfer resistance, resulting in narrower peaks and improved resolution.[4][5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound.
Issue 1: Peak Tailing or Fronting
Symptoms:
-
The peak for this compound is asymmetrical, with a gradual slope on the trailing or leading edge.
Possible Causes and Solutions:
| Cause | Solution |
| Active Sites on Column | In GC, residual silanol groups on the column can interact with analytes, causing tailing. Consider using an inert-lined column and ensure proper column conditioning. For LC, secondary interactions with residual silanols can also be a cause; adjusting mobile phase pH may help.[10] |
| Column Overload | Injecting too much sample can lead to peak fronting.[11][12] Try reducing the injection volume or diluting the sample. |
| Inappropriate Injection Technique | In splitless GC injection, an incorrect initial oven temperature can cause peak broadening. The initial temperature should typically be about 20°C below the boiling point of the sample solvent.[13] |
| Dead Volume | Excessive volume outside of the column (in tubing, fittings, or the detector cell) can cause peak broadening and tailing.[14] Ensure all connections are secure and use tubing with the smallest appropriate internal diameter. |
Issue 2: Co-elution with an Impurity or Another Isotopologue
Symptoms:
-
A single, broad, or misshapen peak is observed where two or more distinct peaks are expected.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Selectivity | The stationary phase is not adequately differentiating between this compound and the co-eluting compound.[8] Consider switching to a column with a different stationary phase chemistry. For example, if you are using a non-polar phase, a mid-polarity or a phase with phenyl groups might provide the necessary selectivity.[15] |
| Suboptimal Temperature (GC) | The current oven temperature or temperature program is not providing enough separation. Experiment with a lower starting temperature or a slower temperature ramp rate.[6][13] An increase of approximately 30°C can halve the retention time, so small adjustments can have a significant impact.[13] |
| Incorrect Mobile Phase (LC) | The mobile phase composition is not strong enough or selective enough to separate the compounds. Adjusting the solvent ratio or changing one of the solvents in the mobile phase can alter selectivity.[16] For example, switching from acetonitrile to methanol as the organic modifier in reversed-phase LC can change the elution pattern.[16] |
General Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution.
Caption: A workflow for diagnosing and resolving poor chromatographic peak resolution.
Experimental Protocols
Protocol 1: Optimizing GC Temperature Program for Toluene Isotopologue Separation
This protocol provides a general methodology for optimizing the temperature program in gas chromatography to improve the resolution of this compound.
1. Initial Isothermal Analysis:
-
Set the GC oven to an isothermal temperature approximately 20-30°C above the boiling point of toluene (boiling point of toluene is ~111°C).
-
Inject the sample and observe the elution profile. This will provide a baseline for retention times.
2. Screening with a Temperature Gradient:
-
Set an initial oven temperature of 40-50°C.
-
Hold for 1-2 minutes.
-
Implement a temperature ramp of 10°C/minute up to 150°C.
-
This broad gradient will help to determine the approximate elution temperature of this compound and any closely eluting compounds.[13]
3. Fine-tuning the Gradient:
-
Based on the screening run, narrow the temperature range.
-
If peaks are co-eluting, decrease the ramp rate (e.g., to 5°C/minute) to increase the time the analytes spend separating on the column.[7]
-
If peaks are well-separated but the run time is long, a faster ramp rate can be employed.
-
For very closely eluting peaks, an isothermal hold can be introduced into the program at a temperature just below the elution temperature of the pair to maximize resolution.[13]
Logical Relationship of Key GC Parameters for Resolution
The following diagram illustrates how key GC parameters can be adjusted to improve resolution.
Caption: Key parameters influencing chromatographic resolution in GC.
Quantitative Data Summary
The following tables summarize the impact of key parameters on chromatographic resolution.
Table 1: Effect of Column Dimensions on GC Resolution
| Parameter | Change | Effect on Efficiency (N) | Effect on Resolution (Rs) | Impact on Analysis Time |
| Column Length | Increase | Increases | Increases (proportional to √L)[2] | Increases |
| Internal Diameter | Decrease | Increases | Increases | May decrease slightly |
| Film Thickness | Decrease | Increases | Increases | Decreases |
Table 2: General Effects of Temperature and Flow Rate in GC
| Parameter | Change | Effect on Retention Time | Effect on Peak Width | General Effect on Resolution |
| Temperature | Decrease | Increases | Decreases | Often Improves[2][5] |
| Flow Rate | Optimize | Varies | Minimized at optimal flow | Maximized at optimal flow[4] |
References
- 1. researchgate.net [researchgate.net]
- 2. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 3. quora.com [quora.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. labproinc.com [labproinc.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. biotage.com [biotage.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Minimizing solvent effects of Toluene-2-d1 in NMR spectroscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when using Toluene-d8 as a solvent in NMR spectroscopy.
Troubleshooting Guide
Q1: My baseline is distorted and my peaks are broad. What could be the issue?
An uneven baseline and broad peaks in your NMR spectrum when using Toluene-d8 can arise from several factors. A common cause is the presence of undissolved solid particles in your sample, which disrupt the magnetic field homogeneity.[1] It is also possible that your sample concentration is too high, leading to increased viscosity and subsequent line broadening.[1]
Troubleshooting Steps:
-
Filter your sample: Ensure your sample is completely dissolved and free of any particulate matter by filtering it through a pipette plugged with glass wool directly into the NMR tube.[1]
-
Check your sample concentration: For ¹H NMR of small molecules (under 700 g/mol ), a concentration of 1-20 mg in 0.7 mL of Toluene-d8 is recommended to avoid viscosity-related line broadening.[2]
-
Ensure proper sample volume: The sample height in the NMR tube is crucial for proper shimming. A volume of 0.55-0.7 mL, corresponding to a height of 4-5 cm in a standard 5 mm tube, is optimal.[1][2] Too little solvent can lead to difficulties in locking and shimming due to differences in magnetic susceptibility between the solvent and the air.[2]
-
Clean your NMR tube: Residual contaminants on the tube walls can interfere with the spectrum. Ensure your NMR tube is thoroughly cleaned with a suitable solvent (e.g., acetone) and dried before use.[1]
Q2: I see unexpected peaks in my ¹H NMR spectrum. How can I identify them?
Unexpected signals often arise from residual protic impurities in the deuterated solvent or from common laboratory contaminants. The chemical shifts of these impurities can be temperature and concentration-dependent.[3][4]
Identification of Common Impurities:
Refer to the table below for the ¹H NMR chemical shifts of common impurities in Toluene-d8.
FAQs
Q1: What are the residual solvent peaks for Toluene-d8 in ¹H and ¹³C NMR?
The residual peaks for Toluene-d8 arise from the small amount of non-deuterated solvent present.
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H | 7.09, 7.00, 6.98, 2.09 | Multiplet |
| ¹³C | 137.86, 129.24, 128.33, 125.49, 20.4 | Singlets |
Data sourced from Cambridge Isotope Laboratories, Inc.[3]
Q2: My compound is air and moisture sensitive. How should I prepare my NMR sample with Toluene-d8?
For air and moisture-sensitive samples, it is crucial to work under an inert atmosphere. Toluene-d8 can be dried using molecular sieves, and the sample preparation should be carried out in a glovebox or using Schlenk line techniques.[5][6]
Q3: I am observing significant changes in the chemical shifts of my analyte in Toluene-d8 compared to other solvents. Why is this?
Toluene, as an aromatic solvent, can cause Aromatic Solvent Induced Shifts (ASIS).[7] This phenomenon is due to specific interactions between the solute and the solvent molecules, leading to changes in the local magnetic field experienced by the analyte's protons. These shifts are dependent on the spatial arrangement of the protons relative to the aromatic ring of the toluene.[7]
Q4: How can I minimize water contamination in my Toluene-d8?
Toluene-d8 is hygroscopic and can absorb moisture from the atmosphere.[8] To minimize water contamination, it is recommended to store the solvent over activated molecular sieves (3 Å).[9] When preparing your sample, use oven-dried glassware and handle the solvent under a dry, inert atmosphere.[6][8] Toluene-d8 can also be used to azeotropically remove water from a sample by co-evaporation.[6][8]
Quantitative Data
Table 1: Physical Properties of Toluene-d8
| Property | Value |
| Molecular Formula | C₇D₈ |
| Molar Mass | 100.19 g/mol |
| Density | 0.943 g/mL at 25 °C[10][11][12] |
| Melting Point | -84 °C[10][13] |
| Boiling Point | 110 °C[10][11][12] |
| Refractive Index | n20/D 1.494[10][11][13] |
Table 2: ¹H NMR Chemical Shifts of Common Impurities in Toluene-d8
| Impurity | Chemical Shift (ppm) |
| Water | 0.40 |
| Acetone | 1.55 |
| Acetonitrile | 0.58 |
| Benzene | 7.15 |
| Chloroform | 6.75 |
| Dichloromethane | 4.78 |
| Diethyl ether | 3.23 (q), 1.03 (t) |
| Dimethylformamide | 7.57, 2.58, 2.55 |
| Dimethyl sulfoxide | 1.88 |
| Ethanol | 3.39 (q), 0.95 (t) |
| Ethyl acetate | 3.86 (q), 1.77 (s), 0.90 (t) |
| Hexane | 1.22, 0.85 |
| Methanol | 2.93 |
| Pyridine | 8.47, 6.99, 6.67 |
| Tetrahydrofuran | 3.57, 1.40 |
Data compiled from multiple sources.[14][15][16][17] Chemical shifts can vary with temperature and concentration.
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation with Toluene-d8
-
Weigh 1-20 mg of your solid sample into a clean, dry vial. For liquid samples, use 1-5 µL.
-
Add approximately 0.6 mL of Toluene-d8 to the vial.
-
Vortex the vial until the sample is fully dissolved.
-
Prepare a filter by tightly packing a small piece of glass wool into a Pasteur pipette.
-
Filter the sample solution directly into a clean, 5 mm NMR tube.
-
Ensure the final sample height in the NMR tube is between 4 and 5 cm.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone before inserting it into the spectrometer.
Protocol 2: Drying Toluene-d8 with Molecular Sieves
-
Activate 3 Å molecular sieves by heating them in a drying oven at over 300 °C for at least 3 hours under vacuum.
-
Allow the molecular sieves to cool to room temperature under an inert atmosphere (e.g., in a desiccator or glovebox).
-
Add the activated molecular sieves to the bottle of Toluene-d8 (approximately 1-2 grams per 10 mL of solvent).
-
Store the solvent over the molecular sieves for at least 24 hours before use to ensure thorough drying.[5]
-
When dispensing the dried solvent, use a dry syringe or cannula and work under an inert atmosphere to prevent re-exposure to moisture.
Visualizations
Diagram 1: Sample Preparation Workflow for Toluene-d8
Diagram 2: Troubleshooting Common Toluene-d8 NMR Issues
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 3. chem.washington.edu [chem.washington.edu]
- 4. sites.chem.utoronto.ca [sites.chem.utoronto.ca]
- 5. researchgate.net [researchgate.net]
- 6. uni-onward.com.tw [uni-onward.com.tw]
- 7. scispace.com [scispace.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 10. chembk.com [chembk.com]
- 11. 2037-26-5 CAS MSDS (TOLUENE-D8) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. TOLUENE-D8 | 2037-26-5 [chemicalbook.com]
- 13. Toluene-d8 D 99.6atom 2037-26-5 [sigmaaldrich.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. kgroup.du.edu [kgroup.du.edu]
- 17. Boyer Research Group :: Tools [boyer-research.com]
Technical Support Center: Synthesis of High-Purity Toluene-2-d1
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of high-purity Toluene-2-d1. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimentation.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers to specific issues that may arise during the synthesis of this compound.
Synthesis Route 1: Directed Ortho-lithiation of Toluene
This method involves the selective deprotonation of toluene at the ortho-position using a strong base, followed by quenching with a deuterium source.
Frequently Asked Questions (FAQs):
-
Q1: What is the most effective lithiation agent for the ortho-deuteration of toluene? A1: n-Butyllithium (n-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is commonly used to direct the lithiation to the ortho position of toluene. The TMEDA coordinates to the lithium ion, increasing the basicity of the n-butyl anion and promoting deprotonation at the sterically accessible ortho-position.
-
Q2: I am observing low yields of this compound. What are the potential causes? A2: Low yields can stem from several factors:
-
Inactive n-BuLi: Ensure the n-BuLi solution is fresh and has been properly titrated to determine its exact concentration.
-
Improper reaction temperature: The lithiation step is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions. Allowing the temperature to rise prematurely can lead to reduced yields.
-
Insufficient reaction time: The lithiation reaction may require several hours to reach completion. Ensure adequate time is allowed for the deprotonation to occur.
-
Inefficient quenching: The deuterium source (e.g., D₂O) should be added slowly and carefully to the reaction mixture to ensure efficient deuteration of the lithiated intermediate.
-
-
Q3: My product contains a mixture of deuterated isomers. How can I improve the regioselectivity? A3: The regioselectivity of the lithiation is crucial. To favor the ortho-position:
-
Use of TMEDA: As mentioned, TMEDA is critical for directing the lithiation. Ensure the correct stoichiometry is used.
-
Solvent choice: Non-polar solvents like hexane or cyclohexane are generally preferred to minimize competitive side reactions.
-
Slow addition of reagents: Slow, dropwise addition of n-BuLi to the toluene/TMEDA mixture at low temperature can improve selectivity.
-
-
Q4: What are the common side products in this reaction? A4: Besides unreacted toluene and other deuterated isomers (meta- and para-), potential side products include those arising from the reaction of n-BuLi with impurities or the solvent. Benzylithiation, the deprotonation of the methyl group, can also occur, though it is generally less favored under these conditions.
Synthesis Route 2: Grignard Reaction of 2-Bromotoluene
This approach involves the formation of a Grignard reagent from 2-bromotoluene, which is then quenched with a deuterium source.
Frequently Asked Questions (FAQs):
-
Q1: I am having trouble initiating the Grignard reaction. What should I do? A1: Difficulty in initiating the Grignard reaction is a common issue. Here are some troubleshooting steps:
-
Activate the magnesium: Ensure the magnesium turnings are fresh and dry. Crushing them gently under an inert atmosphere can expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium.
-
Anhydrous conditions: The reaction is extremely sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used.
-
Initiation techniques: A small amount of pre-formed Grignard reagent from a previous successful batch can be used to initiate the reaction. Alternatively, gentle heating of a small portion of the reaction mixture can sometimes trigger the reaction.
-
-
Q2: The yield of my Grignard reagent is low. What could be the reason? A2: Low yields of the Grignard reagent can be attributed to:
-
Wurtz coupling: A common side reaction is the coupling of the aryl halide with the Grignard reagent to form a biphenyl derivative. This can be minimized by slow addition of the 2-bromotoluene to the magnesium suspension.
-
Reaction with oxygen: The Grignard reagent can react with oxygen. Maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction is crucial.
-
Reaction with water: As mentioned, any trace of water will quench the Grignard reagent.
-
-
Q3: What are the potential impurities in the final this compound product? A3: Besides unreacted 2-bromotoluene, potential impurities include:
-
Toluene (protio-impurity): This can form if the Grignard reagent is inadvertently quenched with a proton source (e.g., moisture) before the addition of D₂O.
-
Biphenyl derivatives: Formed from the Wurtz coupling side reaction.
-
Solvent residues: Residual ether or THF from the reaction.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the two primary synthesis routes of high-purity this compound. Please note that actual results may vary depending on specific experimental conditions and the scale of the reaction.
| Parameter | Directed Ortho-lithiation of Toluene | Grignard Reaction of 2-Bromotoluene |
| Typical Yield | 60-80% | 70-90% |
| Isotopic Purity | >98% | >99% |
| Major Impurities | Unreacted toluene, other deuterated isomers | Unreacted 2-bromotoluene, toluene (protio) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Directed Ortho-lithiation
Materials:
-
Toluene (anhydrous)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA), freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add anhydrous toluene (1.0 eq) and freshly distilled TMEDA (1.2 eq).
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes (1.1 eq) dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature below -70 °C.
-
Stir the resulting orange-red solution at -78 °C for 4 hours.
-
Slowly add D₂O (1.5 eq) dropwise to the reaction mixture, ensuring the temperature does not rise above -60 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain high-purity this compound.
Protocol 2: Synthesis of this compound via Grignard Reaction of 2-Bromotoluene
Materials:
-
Magnesium turnings
-
Iodine (a single crystal)
-
2-Bromotoluene (anhydrous)
-
Anhydrous diethyl ether
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, a nitrogen inlet, and a dropping funnel.
-
Add a single crystal of iodine to the flask.
-
Add a small amount of a solution of 2-bromotoluene (1.0 eq) in anhydrous diethyl ether to the magnesium.
-
If the reaction does not start, gently warm the flask with a heat gun until the color of the iodine disappears and bubbling is observed.
-
Once the reaction has initiated, add the remaining solution of 2-bromotoluene in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add D₂O (1.5 eq) dropwise via the dropping funnel, controlling the rate of addition to manage the exothermic reaction.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain high-purity this compound.
Visualizations
Below are diagrams illustrating the experimental workflows and logical relationships in the synthesis of high-purity this compound.
Caption: Experimental workflow for the synthesis of this compound via directed ortho-lithiation.
Caption: Experimental workflow for the synthesis of this compound via Grignard reaction.
Caption: Troubleshooting logic for the synthesis of high-purity this compound.
Strategies to enhance the stability of Toluene-2-d1 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Toluene-2-d1 in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| Loss of Deuterium Label (H/D Exchange) | Presence of acidic or basic impurities. | Neutralize the solution. Use a non-polar, aprotic solvent. Store in neutral pH conditions. |
| Exposure to protic solvents (e.g., water, alcohols). | Use anhydrous solvents and handle under an inert atmosphere (e.g., argon or nitrogen). Dry all glassware thoroughly before use. | |
| Elevated temperatures. | Store solutions at recommended low temperatures and minimize exposure to heat. | |
| Sample Discoloration (Yellowing) | Photochemical degradation due to UV light exposure. | Store solutions in amber vials or protect from light.[1] |
| Oxidation. | Degas the solvent to remove dissolved oxygen. Consider adding a suitable antioxidant. | |
| Presence of Impurities in GC-MS or NMR Analysis | Degradation of this compound. | Review storage conditions and handling procedures. Analyze a fresh sample to confirm. |
| Contamination from solvent or glassware. | Use high-purity solvents and meticulously clean all glassware. | |
| Inconsistent Experimental Results | Variable stability of this compound solution between experiments. | Standardize storage and handling protocols. Prepare fresh solutions for critical experiments. |
Frequently Asked Questions (FAQs)
1. What are the primary pathways for the degradation of this compound in solution?
This compound can degrade through three primary pathways:
-
Hydrogen-Deuterium (H/D) Exchange: The deuterium label can be exchanged with protons from the solvent or trace impurities, leading to a loss of isotopic purity. This is often catalyzed by acidic or basic conditions.
-
Photochemical Degradation: Exposure to ultraviolet (UV) light can induce photochemical reactions, leading to the formation of various degradation products.[1] Toluene can be degraded by UV and vacuum ultraviolet (VUV) light.[1]
-
Thermal Degradation: High temperatures can promote the decomposition of toluene, though it is generally stable at temperatures below 1125°C.[2]
2. How can I prevent H/D exchange in my this compound solution?
To minimize H/D exchange, it is crucial to work under anhydrous and inert conditions.[3] Use high-purity, aprotic solvents and ensure all glassware is thoroughly dried. Avoid any sources of protons, such as acidic or basic contaminants. Storing solutions at low temperatures can also help to slow down the exchange rate.
3. What is the best way to store this compound solutions for long-term stability?
For optimal long-term stability, this compound solutions should be stored in amber, sealed vials under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., ≤ 4°C). The solvent should be degassed to remove dissolved oxygen.
4. Can I use antioxidants to improve the stability of this compound?
Yes, antioxidants can be effective in preventing oxidative degradation. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are commonly used for stabilizing aromatic hydrocarbons.[4] The appropriate antioxidant and its concentration will depend on the specific application and solvent system.
5. What analytical techniques are best for monitoring the stability of this compound?
The stability and isotopic purity of this compound can be effectively monitored using:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for separating and identifying this compound from its degradation products and for quantifying its concentration.[5][6][7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²H NMR can be used to monitor the isotopic purity of this compound by observing the disappearance of the proton signal and the appearance of the deuterium signal at the labeled position.[10][11]
Quantitative Data on Toluene Stability
Disclaimer: The following data is for non-deuterated toluene. The C-D bond is stronger than the C-H bond, so this compound is expected to have a slower degradation rate (a primary kinetic isotope effect). This data should be used as a conservative estimate.
Table 1: Thermal Decomposition of Toluene
| Temperature (°C) | Rate Constant (s⁻¹) | Reference |
| 575 | Value not available | [12] |
| 600 | Value not available | [12] |
| 625 | Value not available | [12] |
| 1127-1507 | Overall rate and branching ratio investigated | [2] |
Table 2: Photodegradation of Toluene in Air
| UV Light Source | Initial Concentration (ppm) | Degradation Efficiency (%) | Reference |
| VUV/UV | 20 | >95% in 15 s | [13] |
| UV | 20 | ~91% in 120 min | [13] |
Experimental Protocols
Protocol 1: Degassing Solvents to Enhance Stability
This protocol describes three common methods for removing dissolved gases, particularly oxygen, from solvents to prevent oxidative degradation of this compound.
Method A: Gas Bubbling (Sparging) [14][15][16]
-
Transfer the solvent to a flask with a sidearm.
-
Seal the flask with a septum.
-
Insert a long needle connected to an inert gas source (argon or nitrogen) through the septum, ensuring the needle tip is below the solvent surface.
-
Insert a short needle through the septum to act as a vent.
-
Bubble the inert gas through the solvent for at least 30 minutes. For larger volumes, a longer duration is recommended.
-
After degassing, remove the needles and store the solvent under a positive pressure of the inert gas.
Method B: Freeze-Pump-Thaw [15][16]
-
Place the solvent in a Schlenk flask and securely attach it to a Schlenk line.
-
Freeze the solvent by immersing the flask in liquid nitrogen.
-
Once completely frozen, open the flask to the vacuum line and evacuate for several minutes.
-
Close the stopcock to the vacuum and thaw the solvent completely.
-
Repeat the freeze-pump-thaw cycle at least three times.
-
After the final cycle, backfill the flask with an inert gas.
Method C: Sonication [15]
-
Place the solvent in a flask.
-
Partially submerge the flask in an ultrasonic bath.
-
Apply a vacuum to the headspace of the flask.
-
Sonicate for 10-15 minutes while maintaining the vacuum.
-
Release the vacuum and introduce an inert gas into the headspace.
Protocol 2: Accelerated Stability Testing
This protocol outlines a general procedure for conducting accelerated stability studies to predict the long-term stability of this compound solutions.
-
Sample Preparation: Prepare multiple aliquots of the this compound solution in the desired solvent and container closure system.
-
Storage Conditions: Place the samples in stability chambers at elevated temperatures (e.g., 40°C, 50°C, and 60°C). Include a control set stored at the recommended long-term storage temperature (e.g., 4°C).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
Analysis: Analyze the samples at each time point using a validated stability-indicating method, such as GC-MS or NMR, to determine the concentration and isotopic purity of this compound.
-
Data Analysis: Plot the degradation data and use the Arrhenius equation to model the degradation kinetics and predict the shelf-life at the recommended storage condition.
Protocol 3: Monitoring Isotopic Purity by NMR Spectroscopy
This protocol describes how to use ¹H NMR to monitor for H/D exchange.
-
Sample Preparation: Prepare an NMR sample of the this compound solution in a deuterated NMR solvent that is aprotic (e.g., CDCl₃, Benzene-d₆).
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the fresh solution. Integrate the aromatic proton signals and the residual proton signal at the deuterated position (if observable).
-
Time-Course Monitoring: Store the bulk solution under the desired test conditions. At regular intervals, take an aliquot and prepare a new NMR sample.
-
Spectral Comparison: Acquire a ¹H NMR spectrum of each aliquot. Compare the integration of the aromatic signals. An increase in the relative integration of the signal corresponding to the 2-position indicates H/D exchange.
-
Quantification: The percentage of H/D exchange can be calculated from the change in the relative integration of the proton signal at the labeled position compared to the other aromatic protons.
References
- 1. espublisher.com [espublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical exchange of labile protons by deuterium enables selective detection of pharmaceuticals in solid formulations - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04585K [pubs.rsc.org]
- 4. Gasoline - Wikipedia [en.wikipedia.org]
- 5. A GC-MS method for the detection of toluene and ethylbenzene in volatile substance abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable-isotope dilution GC-MS for determination of toluene in submilliliter volumes of whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. [PDF] A GC-MS method for the detection of toluene and ethylbenzene in volatile substance abuse. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. organic chemistry - Monitoring H -> D exchange - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Removal and mineralization of toluene under VUV/UV lamp irradiation in humid air: Effect of light wavelength, O<sub>2</sub> and H<sub>2</sub>O - Arabian Journal of Chemistry [arabjchem.org]
- 14. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 15. How To [chem.rochester.edu]
- 16. berry.chem.wisc.edu [berry.chem.wisc.edu]
Technical Support Center: Toluene-d8 Co-elution Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with Toluene-d8 in their analytical experiments, particularly in Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is Toluene-d8 and why is it used in analytical chemistry?
Toluene-d8 (C7D8) is a deuterated form of toluene where the eight hydrogen atoms are replaced with deuterium atoms. It is commonly used as an internal standard or surrogate standard in analytical methods, especially for the analysis of volatile organic compounds (VOCs) like Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] Its chemical properties are very similar to native toluene, but it has a different mass, allowing it to be distinguished by a mass spectrometer.[3]
Q2: What is co-elution and why is it a problem for Toluene-d8?
Co-elution occurs when two or more compounds elute from the gas chromatography (GC) column at the same time, resulting in overlapping chromatographic peaks.[4] When Toluene-d8 co-elutes with another compound, particularly native toluene, it can interfere with accurate quantification.[5] This is a significant issue as Toluene-d8 is added at a known concentration to act as a reference for the quantification of target analytes.[3]
Q3: What are the common causes of Toluene-d8 co-elution?
Several factors can lead to the co-elution of Toluene-d8 with other compounds:
-
Inappropriate GC Column: The choice of GC column is critical for achieving good separation. A column with a stationary phase that does not provide sufficient selectivity for Toluene-d8 and the co-eluting compound will result in poor resolution.
-
Suboptimal GC Oven Temperature Program: An inadequate temperature ramp or isothermal temperature can lead to compounds not being sufficiently separated as they travel through the column.[6]
-
High Sample Concentration: High concentrations of analytes in the sample can overload the GC column, leading to peak broadening and co-elution.
-
Matrix Effects: Complex sample matrices can contain compounds that interfere with the separation of Toluene-d8.
-
Poor Instrument Maintenance: A contaminated injector, a poorly conditioned column, or leaks in the system can all negatively impact chromatographic performance.[4]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and resolving Toluene-d8 co-elution issues.
Step 1: Initial Assessment & Diagnosis
The first step is to confirm that you are indeed facing a co-elution problem.
Workflow for Diagnosing Co-elution:
Caption: A logical workflow for diagnosing co-elution issues.
Step 2: Method Optimization
Once co-elution is confirmed, the next step is to optimize your analytical method.
A. Gas Chromatography (GC) Method Optimization
Optimizing the GC parameters is often the most effective way to resolve co-elution.
Experimental Protocol: GC Method Optimization for Toluene-d8 Separation
-
Column Selection:
-
If co-eluting with non-polar compounds, consider a column with a more polar stationary phase.
-
For general VOC analysis, a mid-polarity column is often a good starting point.
-
Using "MS" designated low-bleed columns is recommended to minimize background noise in the mass spectrometer.
-
-
Temperature Program Adjustment:
-
Initial Temperature: Start with a lower initial oven temperature to improve the separation of volatile compounds.
-
Temperature Ramp Rate: Decrease the ramp rate (e.g., from 15°C/min to 10°C/min) to allow more time for compounds to separate on the column.[6]
-
Hold Times: Introduce or extend isothermal hold times at specific temperatures to target the separation of the co-eluting pair.
-
-
Carrier Gas Flow Rate:
-
While a higher flow rate can shorten run times, an optimized flow rate is crucial for good resolution. For some applications, a higher initial flow rate can help in achieving narrower peaks.[1]
-
Table 1: Example GC Oven Programs for Toluene-d8 Analysis
| Parameter | Program A (Fast Analysis) | Program B (Improved Resolution) |
| Initial Temperature | 50°C, hold for 1 min | 40°C, hold for 2 min |
| Ramp 1 | 25°C/min to 150°C | 10°C/min to 120°C |
| Ramp 2 | 40°C/min to 250°C | 20°C/min to 250°C |
| Final Hold | 2 min | 3 min |
B. Mass Spectrometry (MS) Method Optimization
If GC optimization is insufficient, adjusting the MS parameters can enhance selectivity.
Experimental Protocol: MS Method Optimization
-
Selected Ion Monitoring (SIM) Mode:
-
Instead of scanning a full mass range, use SIM mode to monitor only the specific ions for Toluene-d8 and the co-eluting compound. This significantly improves sensitivity and can help in deconvolution if peaks are not fully resolved.
-
For Toluene-d8, the primary ion to monitor is m/z 98.
-
For native Toluene, the primary ion is m/z 91 or 92.
-
-
Ion Dwell Time:
-
In SIM mode, optimize the dwell time for each ion. A longer dwell time can improve the signal-to-noise ratio, but too long a dwell time can distort peak shapes.
-
-
Electron Energy:
-
Adjusting the electron energy in the ion source can sometimes alter the fragmentation patterns of the co-eluting compounds, potentially providing unique ions for quantification.
-
Step 3: Sample Preparation and Handling
Proper sample preparation can minimize interferences from the sample matrix.
Workflow for Sample Preparation Technique Selection:
Caption: A decision tree for selecting an appropriate sample preparation technique.
Table 2: Common Sample Preparation Techniques for VOC Analysis
| Technique | Description | Best For |
| In-vial Liquid-Liquid Extraction | Analytes are extracted from an aqueous sample into a small volume of organic solvent directly in the autosampler vial.[1] | Water samples, minimizes analyte loss for volatile compounds.[1] |
| Static Headspace (HS) | The vapor phase above a heated sample is injected into the GC. | Liquid or solid samples with volatile analytes. |
| Purge and Trap (P&T) | An inert gas is bubbled through a water sample, and the purged VOCs are trapped on an adsorbent before being thermally desorbed into the GC. | Environmental water samples, provides low detection limits. |
| Soxhlet Extraction | A solid sample is continuously extracted with a solvent.[2] | Solid samples like soil or tissue.[2] |
Advanced Troubleshooting
Q4: I've optimized my GC and MS methods, but still see issues with Toluene-d8. What else can I check?
-
Instrument Maintenance:
-
Injector: Clean or replace the injector liner and septum. A dirty liner can be a source of contamination and peak tailing.
-
GC Column: Condition the column according to the manufacturer's instructions. If the column is old, it may need to be replaced.
-
Vacuum System: Ensure the mass spectrometer's vacuum system is performing optimally. A high foreline pressure can negatively impact sensitivity.[7]
-
Ion Source: A dirty ion source can lead to poor sensitivity and peak tailing. Follow the manufacturer's procedure for cleaning.
-
-
Detector Saturation:
-
If you are analyzing high-concentration samples, the detector may be getting saturated. This can lead to non-linear responses and distorted peak shapes. Try diluting your sample or reducing the injection volume.[7]
-
References
Validation & Comparative
Toluene-2-d1 vs. Toluene-d8 as an Internal Standard: A Comparative Guide for Researchers
An objective comparison of Toluene-2-d1 and the widely-used Toluene-d8 as internal standards in analytical chemistry, supported by theoretical considerations and established experimental protocols for Toluene-d8.
In the precise world of analytical chemistry, the choice of an internal standard is paramount to achieving accurate and reliable quantitative results. For the analysis of toluene and other volatile organic compounds (VOCs) by gas chromatography-mass spectrometry (GC/MS), deuterated analogs of toluene are often the internal standards of choice. This guide provides a detailed comparison between two such standards: this compound and the more common Toluene-d8. Due to a scarcity of published experimental data for this compound, this comparison draws upon theoretical principles of isotopic labeling and extensive data available for Toluene-d8.
Theoretical Performance Comparison
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry because their physicochemical properties closely mimic those of the analyte, allowing them to effectively compensate for variations in sample preparation, injection volume, and instrument response. However, the position and number of deuterium labels can influence their performance.
Toluene-d8 , being per-deuterated (all eight hydrogen atoms are replaced by deuterium), offers a significant mass shift from native toluene, which minimizes the risk of isotopic crosstalk and interference from the analyte's natural isotope abundance. The deuterium atoms are distributed across both the aromatic ring and the methyl group.
This compound , with a single deuterium atom on the aromatic ring, has a much smaller mass shift. While this may be sufficient for some applications, it increases the potential for spectral overlap, especially at high analyte concentrations.
A crucial consideration is the stability of the deuterium label. Deuterium atoms on an aromatic ring are generally stable under typical GC/MS conditions. However, deuterium atoms on a methyl group adjacent to an aromatic ring, as in Toluene-d8, are also considered stable and less prone to exchange than deuterium on heteroatoms. The single deuterium on the aromatic ring of this compound is also expected to be stable.
dot
Caption: A logical comparison of Toluene-d8 and this compound as internal standards.
Experimental Data Summary for Toluene-d8
While direct comparative experimental data is lacking, extensive data exists for the use of Toluene-d8 as an internal standard in various validated methods. The following table summarizes typical performance characteristics.
| Performance Parameter | Toluene-d8 as an Internal Standard |
| Typical Application | Analysis of Volatile Organic Compounds (VOCs) in environmental and biological matrices. |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC/MS), particularly with purge and trap or headspace sample introduction. |
| Recovery | Generally high and consistent, closely tracking the recovery of native toluene across various sample matrices. |
| Matrix Effects | Effectively compensates for matrix-induced signal suppression or enhancement for toluene and structurally similar analytes. |
| Linearity | Use of Toluene-d8 can improve the linearity of the calibration curve for toluene, especially in complex matrices. |
| Precision | Typically results in low relative standard deviations (RSDs) for replicate analyses. |
| Accuracy | Improves the accuracy of quantification by correcting for variations in sample preparation and analysis. |
Experimental Protocol: Toluene-d8 in EPA Method 8260C for VOC Analysis
The following is a detailed methodology for the use of Toluene-d8 as a surrogate standard in the analysis of volatile organic compounds in water and solid waste matrices, as adapted from the widely recognized U.S. Environmental Protection Agency (EPA) Method 8260C.[1]
1. Objective: To determine the concentration of volatile organic compounds in a sample using GC/MS with Toluene-d8 as a surrogate to monitor method performance.
2. Materials and Reagents:
-
Toluene-d8: High purity, analytical grade.
-
Methanol: Purge-and-trap grade.
-
Reagent Water: Water in which no interferents are observed at the method detection limit.
-
Standard Stock Solutions: Purchased from a certified supplier or prepared from neat materials.
-
Surrogate Standard Spiking Solution: A solution of Toluene-d8 in methanol at a concentration appropriate for spiking into samples and calibration standards.
3. Sample Preparation (Aqueous Samples):
-
To each 5-mL sample vial, add the sample.
-
Add a known amount of the surrogate standard spiking solution (containing Toluene-d8) to each sample.
-
For the calibration standards, add known amounts of the target analytes and the same amount of the surrogate standard spiking solution to 5 mL of reagent water.
-
The samples and standards are now ready for purge and trap GC/MS analysis.
4. GC/MS Analysis:
-
Sample Introduction: Purge and trap system.
-
Purge gas: Helium at a defined flow rate.
-
Purge time: Typically 11 minutes.
-
Desorb time and temperature: Optimized for the specific trap material and analytes.
-
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-624 or equivalent capillary column.
-
Oven Program: A temperature program is used to separate the VOCs. For example, an initial temperature of 35°C held for a period, followed by a ramp to a final temperature.
-
Carrier Gas: Helium.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full scan or selected ion monitoring (SIM). For Toluene-d8, the characteristic ions would be monitored.
-
5. Data Analysis and Quality Control:
-
A calibration curve is generated by plotting the response factor (ratio of the analyte peak area to the internal standard peak area) against the concentration of the analyte.
-
The concentration of the analytes in the samples is calculated using the calibration curve.
-
The recovery of Toluene-d8 in each sample and standard is calculated. The recovery should fall within established control limits (typically 70-130%) to ensure the validity of the results.
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Caption: A typical experimental workflow for VOC analysis using an internal standard.
Conclusion
Based on theoretical principles and the wealth of available data, Toluene-d8 is the superior and recommended internal standard for the quantitative analysis of toluene and other VOCs when compared to this compound. Its high degree of deuteration provides a significant and desirable mass shift, minimizing the potential for spectral interferences. Furthermore, Toluene-d8 is a well-established and validated internal standard, with its performance characteristics documented in numerous standard methods, such as those from the EPA.
While this compound may be theoretically viable, the lack of available performance data and its limited commercial availability make it a less practical and potentially riskier choice for researchers and drug development professionals who require robust and validated analytical methods. The potential for a smaller mass shift to cause analytical issues, particularly in complex matrices or at high analyte concentrations, further favors the use of the per-deuterated Toluene-d8. For routine and high-stakes quantitative analysis, the reliability and proven track record of Toluene-d8 make it the clear choice.
References
A Guide to the Cross-Validation of Analytical Methods Using Toluene-2-d1 as an Internal Standard
For researchers and professionals in analytical chemistry and drug development, the validation of quantitative methods is paramount to ensuring data accuracy and reliability. The use of stable isotopically labeled (SIL) internal standards is a cornerstone of robust method development, particularly in chromatography and mass spectrometry. This guide provides an objective comparison and detailed methodologies for the use of Toluene-2-d1, a deuterated analog of toluene, in the cross-validation of analytical techniques.
Stable isotopically labeled compounds are considered the gold standard for internal standards in mass spectrometry-based assays.[1][2] They share nearly identical chemical and physical properties with the analyte of interest, ensuring they behave similarly during sample preparation, extraction, and chromatographic separation.[1] This co-elution and similar ionization response allow the SIL internal standard to effectively normalize for variations in sample extraction, injection volume, chromatographic performance, and ion suppression, thereby improving the accuracy and precision of quantification.[2] this compound, while less common in literature than its perdeuterated counterpart Toluene-d8, serves the same fundamental purpose in the analysis of toluene.
Application in Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. In complex matrices, such as gasoline or biological fluids, accurate quantification requires an internal standard to correct for matrix effects and procedural variability. Deuterated toluene is frequently recommended for the analysis of aromatic compounds.[3][4]
Comparative Performance Data
The ASTM D5769 standard test method details the determination of benzene, toluene, and other aromatics in finished gasoline by GC/MS.[5][6] This method validates the use of deuterated analogs as internal standards. While the standard explicitly mentions benzene-d6 and ethylbenzene-d10, it also recommends the addition of toluene-d8 for the precise quantitation of toluene.[3][5]
| Parameter | Benzene | Toluene | Total Aromatics (C6-C12) |
| Validated Concentration Range (% vol) | 0.1 - 4% | 1 - 13% | 10 - 42% |
| Recommended Internal Standard(s) | Benzene-d6 | Toluene-d8 | Ethylbenzene-d10, Naphthalene-d8 |
| Table 1: Validated concentration ranges for aromatic compounds in gasoline using GC-MS as per ASTM D5769.[3][5] |
The use of a deuterated internal standard like this compound or Toluene-d8 is crucial for achieving the accuracy required for regulatory compliance and quality control in fuel analysis.[6]
Experimental Protocol: GC-MS Analysis of Toluene
This protocol is adapted from the principles outlined in the ASTM D5769 standard method.[3][5]
-
Preparation of Internal Standard Stock Solution:
-
Accurately weigh a known amount of this compound (or Toluene-d8).
-
Dissolve it in a high-purity solvent (e.g., pentane) to create a concentrated stock solution.
-
-
Calibration Standards Preparation:
-
Prepare a minimum of five calibration solutions by mass.
-
Each standard should contain a known concentration of the analyte (toluene) and other target aromatics.
-
Spike each calibration standard with a fixed amount of the this compound internal standard solution.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample (e.g., gasoline).
-
Spike the sample with the same fixed amount of the this compound internal standard solution as used in the calibration standards.
-
-
GC-MS Instrumentation and Conditions:
-
GC Column: A dimethylpolysiloxane WCOT (Wall-Coated Open-Tubular) column is typically used.[5]
-
Carrier Gas: Helium or Hydrogen.
-
Injector: Split/splitless injector, with a split ratio appropriate for the sample concentration.
-
Temperature Program: An optimized temperature ramp to ensure separation of target analytes.
-
MS Interface Temperature: Maintained at a high enough temperature (e.g., 20°C above the final column temperature) to prevent condensation.[3][5]
-
MS Scan Range: A scan range of 41 to 200 daltons is adequate to cover the masses of interest for toluene and its deuterated analog.[3][5]
-
| Parameter | Typical Value/Condition |
| GC Column | Dimethylpolysiloxane WCOT |
| Injector Temperature | 250 °C |
| Temperature Program | e.g., 40°C hold for 8 min, ramp to 130°C at 3°C/min, then to 250°C at 6°C/min |
| MS Scan Range | 41 - 200 daltons |
| Quantitation Ions (Toluene) | m/z 91, 92 |
| Quantitation Ions (Toluene-d8) | m/z 99, 100 |
| Table 2: Example GC-MS parameters for the analysis of toluene. Note: this compound would have a primary ion at m/z 93. |
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for each calibration standard.
-
Calculate the same peak area ratio for the unknown sample.
-
Determine the concentration of toluene in the sample by interpolating from the calibration curve.
-
Application in Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, deuterated solvents like toluene-d8 are used to dissolve samples without creating large solvent signals that would obscure the analyte signals.[7] While this compound is not typically used as a solvent due to its remaining protons, it can serve as a quantitative internal standard (qNMR).
Principles of qNMR using this compound
For qNMR, a known amount of an internal standard is added to a sample containing an unknown amount of an analyte. The concentration of the analyte is determined by comparing the integral of a specific analyte resonance with the integral of a resonance from the internal standard.
-
Toluene ¹H NMR Spectrum: The spectrum of non-deuterated toluene shows a singlet for the methyl (CH₃) protons around δ 2.34 and a multiplet for the five aromatic protons around δ 7.17.[8][9]
-
This compound ¹H NMR Spectrum: this compound would exhibit a slightly different spectrum. The methyl proton signal would remain, but the aromatic region would show a simplified pattern due to the replacement of one ortho-proton with deuterium. The remaining four aromatic protons would still be present.
The integral of the methyl proton signal of this compound (representing 3 protons) can be compared to the integral of a well-resolved signal from the analyte of interest to determine the analyte's molar concentration.
Alternative Internal Standards
The choice of internal standard depends on the specific analytes and the matrix. For aromatic compound analysis, several deuterated molecules are commonly used.
| Internal Standard | Typical Application | Advantages | Considerations |
| Toluene-d8 / this compound | Quantification of Toluene | Nearly identical retention time and chemical behavior to toluene.[4] | Ideal for toluene but may not be optimal for other aromatics with different volatilities. |
| Benzene-d6 | Quantification of Benzene | Excellent co-elution with benzene. | Retention time is significantly different from later-eluting aromatics.[5] |
| Ethylbenzene-d10 | Quantification of C8 aromatics (Ethylbenzene, Xylenes) | Closely matches the chromatographic behavior of C8 aromatics. | Not an ideal match for benzene or toluene.[5] |
| Structural Analogs | General use when SIL is unavailable | More affordable and readily available. | May not perfectly mimic the analyte's behavior during extraction and ionization, potentially leading to reduced accuracy.[1] |
| Table 3: Comparison of common internal standards for aromatic compound analysis. |
Conclusion
This compound, like other deuterated analogs, serves as a high-fidelity internal standard for the quantitative analysis of toluene. Its use in validated methods, such as those for GC-MS, is critical for correcting procedural and matrix-induced errors, leading to highly accurate and reproducible results. While Toluene-d8 is more commonly cited, the principles of using this compound are identical. By carefully selecting an internal standard that closely mimics the chemical and physical properties of the analyte, researchers can significantly enhance the quality and reliability of their quantitative data.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cerilliant.com [cerilliant.com]
- 3. img.antpedia.com [img.antpedia.com]
- 4. Stable-isotope dilution GC-MS for determination of toluene in submilliliter volumes of whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kelid1.ir [kelid1.ir]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. organic chemistry - What is number of 1H NMR signals for toluene? - Chemistry Stack Exchange [chemistry.stackexchange.com]
A Guide to the Validation of Stable Isotope Tracers in Biological Systems
The use of isotopically labeled molecules, or tracers, is a powerful technique in biological research, providing unparalleled insights into the dynamic processes of metabolism.[1] By replacing an atom in a molecule with its heavier, non-radioactive (stable) isotope, researchers can track the fate of that molecule through complex biochemical pathways within cells, tissues, and whole organisms.[1][2] This guide provides a framework for the validation of new stable isotope tracers, with a comparative look at established tracers used in metabolic research.
While the query concerned Toluene-2-d1, a comprehensive search of scientific literature reveals a lack of data on its use as a biological tracer. Toluene is a known organic solvent with significant cellular toxicity. The introduction of toluene, even at low concentrations, would likely perturb the biological system under investigation, violating a primary principle of tracer methodology: the tracer should not interfere with the process being studied. Therefore, this guide will focus on the principles of tracer validation using well-characterized, non-toxic alternatives.
Principles of a Valid Biological Tracer
For a compound to be an effective tracer in a biological system, it must meet several critical criteria:
-
Biological Inertness and Low Toxicity: The tracer should not have any pharmacological or toxic effects on the biological system at the concentrations used. This ensures that the metabolic processes being observed are not altered by the tracer itself.
-
Metabolic Stability or Predictable Metabolism: The tracer should either be metabolically stable, passing through the system unchanged, or its metabolic fate should be well-understood and predictable.
-
High Isotopic Enrichment: The tracer should be synthesized with a high percentage of the stable isotope to ensure that it can be detected above the natural abundance of that isotope.
-
Analytical Detectability: Sensitive and specific analytical methods must be available to detect and quantify the tracer and its metabolites. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the most common techniques used.[3]
Comparison of Established Stable Isotope Tracers
Stable isotope tracing is a cornerstone of modern metabolomics.[1][2] Tracers like deuterated glucose and 13C-labeled amino acids are routinely used to study metabolic pathways in health and disease.[4][5][6] The choice of tracer depends on the specific metabolic pathway of interest.[7][8]
| Tracer Name | Common Abbreviation | Primary Applications | Advantages | Limitations | Typical Analytical Method |
| [6,6-²H₂]-Glucose | D2-Glucose | Glucose flux, glycolysis, gluconeogenesis | Low cost, minimal kinetic isotope effect for many pathways.[9] | Deuterium can be lost to water, potentially complicating flux analysis in some pathways. | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) |
| [U-¹³C₆]-Glucose | U-13C-Glucose | Central carbon metabolism, glycolysis, TCA cycle, pentose phosphate pathway.[3] | Carbon backbone remains intact through many central metabolic pathways, allowing for comprehensive pathway analysis.[10] | Higher cost compared to deuterated glucose. | LC-MS, GC-MS, NMR |
| [U-¹³C₅,¹⁵N₂]-Glutamine | U-13C,15N-Glutamine | Amino acid metabolism, anaplerosis, TCA cycle flux, nitrogen metabolism.[3] | Traces both carbon and nitrogen, providing a more complete picture of glutamine metabolism. | Complex labeling patterns can be challenging to analyze. | LC-MS, GC-MS |
| [¹³C]-Labeled Fatty Acids (e.g., [U-¹³C₁₆]-Palmitate) | U-13C-Palmitate | Fatty acid oxidation, lipid synthesis | Directly measures the flux of specific fatty acids. | Poor solubility requires complex delivery methods (e.g., conjugation to albumin). | LC-MS, GC-MS |
Experimental Protocols for Tracer Validation
The validation of a new potential tracer is a multi-step process that involves in vitro and in vivo experiments to assess its suitability.
This protocol is designed to assess the potential toxicity of a new tracer and to determine if it is metabolized by cells.
a. Materials:
-
Cell line of interest (e.g., HEK293, HepG2)
-
Cell culture medium and supplements
-
Potential tracer compound and its unlabeled analogue
-
96-well and 6-well cell culture plates
-
MTT or similar cell viability assay kit
-
Phosphate-buffered saline (PBS)
-
Methanol (pre-chilled to -80°C)[11]
-
LC-MS or GC-MS system
b. Experimental Procedure:
-
Cytotoxicity Assay:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of the unlabeled tracer analogue in cell culture medium (e.g., from 1 µM to 1 mM).
-
Replace the medium in the wells with the medium containing the tracer analogue. Include a vehicle control.
-
Incubate for 24, 48, and 72 hours.
-
Assess cell viability using an MTT assay according to the manufacturer's instructions.
-
-
Metabolic Stability Assay:
-
Seed cells in a 6-well plate and grow to ~75% confluency.[11]
-
Replace the medium with a medium containing the isotopically labeled tracer at a non-toxic concentration determined from the cytotoxicity assay.
-
Incubate for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench metabolism and extract metabolites.[11]
-
Scrape the cells and transfer the cell extract to a microcentrifuge tube.
-
Centrifuge to pellet cell debris and transfer the supernatant for LC-MS or GC-MS analysis.
-
Analyze the extracts for the presence of the parent tracer and any potential metabolites.
-
This protocol assesses the distribution, metabolism, and excretion of the tracer in a living organism.
a. Materials:
-
Laboratory animals (e.g., mice or rats)
-
Isotopically labeled tracer
-
Vehicle for administration (e.g., saline, PEG400)
-
Metabolic cages for urine and feces collection
-
Blood collection supplies
-
Surgical tools for tissue harvesting
-
Homogenizer
-
LC-MS or GC-MS system
b. Experimental Procedure:
-
Tracer Administration:
-
Administer the labeled tracer to the animals via the intended route (e.g., oral gavage, intravenous injection).
-
-
Sample Collection:
-
House animals in metabolic cages for the collection of urine and feces at specified time intervals.
-
Collect blood samples at various time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) post-administration.
-
-
Biodistribution:
-
At the end of the study, euthanize the animals and harvest major organs (e.g., liver, kidney, brain, muscle, adipose tissue).
-
Homogenize the tissues and extract metabolites.
-
-
Sample Analysis:
-
Process plasma, urine, feces, and tissue homogenates for analysis.
-
Analyze the samples by LC-MS or GC-MS to quantify the concentration of the tracer and its metabolites in each sample type.
-
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental workflows and biological pathways.
Caption: General workflow for the validation of a new biological tracer.
Caption: Tracing of ¹³C through glycolysis.
References
- 1. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Facebook [cancer.gov]
- 6. pnas.org [pnas.org]
- 7. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is deuterated glucose? - Mesbah Energy [irisotope.com]
- 10. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
A Guide to Inter-Laboratory Comparison of Deuterated Toluene Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and evaluating an inter-laboratory comparison for the quantification of Toluene-2-d1. As publicly available data from round-robin or proficiency testing specifically for this compound is scarce, this document outlines the expected performance metrics and methodologies based on inter-laboratory studies of its parent compound, Toluene, and other Volatile Organic Compounds (VOCs). Deuterated compounds like this compound are critical as internal standards or surrogates in analytical chemistry; ensuring their accurate quantification is paramount for data integrity.
Performance in Inter-Laboratory Studies: Benchmarks from Toluene and VOCs
Inter-laboratory studies, also known as round-robin tests or proficiency tests (PT), are essential for verifying and improving the comparability of results between different laboratories.[1][2][3] The key metric often used to assess performance is the Relative Standard Deviation (RSD), which measures the dispersion of results among participating laboratories. A lower RSD signifies better agreement.
Data from long-term proficiency programs for VOCs show a significant improvement in analytical performance over time. For instance, the Proficiency Analytical Testing (PAT) program, operated by the American Industrial Hygiene Association and NIOSH, has tracked the performance of laboratories analyzing organic solvents for decades.[4] Similarly, the German Federal Institute for Materials Research and Testing (BAM) organizes regular round-robin tests for VOC emissions from building products, demonstrating a clear trend of decreasing RSDs, indicating improved cross-laboratory consistency.[1][2][5]
Table 1: Summary of Inter-Laboratory Performance for Toluene Quantification
| Proficiency Test Program | Analyte | Period | Mean Concentration Range | No. of Labs/Rounds | Total Relative Standard Deviation (RSD) |
| PAT Program[4] | Toluene | 1974–1980 | Not Specified | >300 Labs | >15% (Average for all analytes) |
| PAT Program[4] | Toluene | 1981–1992 | Not Specified | >300 Labs | <12% (Slightly higher than other analytes) |
Table 2: General Performance in VOC Inter-Laboratory Comparisons
| Proficiency Test Program | Analytes | Year of Study | Mean Concentration Range | Performance Metric (Mean RSD) |
| European ILC[2] | Various VOCs | 1999 | Not Specified | 51% |
| BAM RRT[2][3] | 36 VOCs | 2008–2018 | 13–83 µg/m³ | Decreased to 28% by 2018 |
| GEV RRT[6] | Various VOCs | 2023 | Not Specified | Similar variation to previous years |
These tables illustrate that while variability is inherent in any analytical measurement, structured proficiency testing pushes the industry toward greater accuracy and reproducibility. For a compound like this compound, participating laboratories should aim for RSD values consistent with the latest performance benchmarks for general VOCs, ideally below 30%.
Recommended Experimental Protocol: this compound Quantification
A robust and standardized analytical method is the cornerstone of any successful inter-laboratory comparison. The following protocol outlines a typical approach for quantifying this compound in a gas-phase sample using Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS), a common technique for VOC analysis. This methodology is consistent with standards like the ISO 16000 series.[2]
Objective: To accurately quantify the concentration of this compound from a sorbent tube sample.
Materials & Equipment:
-
Sorbent Tubes: Stainless steel tubes packed with a suitable sorbent (e.g., Tenax® TA).
-
Internal Standard (IS): A different deuterated compound not expected in the sample (e.g., Benzene-d6).
-
Calibration Standards: Certified gas standards or liquid standards of this compound.
-
Instrumentation:
-
Thermal Desorber (TD)
-
Gas Chromatograph (GC) with a capillary column (e.g., 5% Phenyl Polysiloxane).
-
Mass Spectrometer (MS) capable of Selected Ion Monitoring (SIM) or full scan mode.
-
-
High-Purity Gas: Helium or Hydrogen for GC carrier gas.
Procedure:
-
Sample Preparation:
-
A known volume of a standard gas mixture containing this compound is drawn through a clean sorbent tube at a controlled flow rate.
-
Alternatively, for liquid samples, a known amount is spiked onto the sorbent tube and purged with inert gas.
-
The tube is spiked with a fixed amount of the Internal Standard (e.g., Benzene-d6) prior to analysis.
-
-
Instrument Calibration:
-
Prepare a multi-point calibration curve by analyzing sorbent tubes spiked with varying, known concentrations of this compound.
-
Plot the ratio of the peak area of the this compound target ion to the peak area of the Internal Standard ion against the concentration.
-
The calibration is considered acceptable if the coefficient of determination (R²) is ≥ 0.995.
-
-
TD-GC-MS Analysis:
-
Thermal Desorption: The sample tube is placed in the thermal desorber. It is heated (e.g., to 250°C) to release the trapped analytes, which are focused in a cold trap. The trap is then rapidly heated to inject the analytes into the GC.
-
Gas Chromatography: The analytes are separated on the GC column using a temperature program (e.g., start at 40°C, ramp to 220°C).
-
Mass Spectrometry: The MS is operated in SIM mode to monitor characteristic ions for this compound (e.g., m/z 99, 70) and the Internal Standard.
-
-
Quantification:
-
Identify the this compound peak in the chromatogram based on its retention time, confirmed by the presence of its characteristic ions.
-
Calculate the ratio of the this compound peak area to the Internal Standard peak area.
-
Determine the concentration of this compound in the sample by applying the response factor derived from the calibration curve.
-
Visualizing Workflows and Logic
Diagrams are essential for clarifying complex processes in scientific testing. The following visualizations, created using the DOT language, outline the analytical workflow and the structure of an inter-laboratory comparison.
Caption: General workflow for the quantification of this compound.
Caption: Logic of an inter-laboratory comparison study.
References
- 1. Volatile organic compounds from building products-Results from six round robin tests with emission test chambers conducted between 2008 and 2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. researchgate.net [researchgate.net]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. emicode.com [emicode.com]
A Comparative Guide to Toluene-2-d1 and C13-Labeled Toluene for Researchers
For researchers, scientists, and drug development professionals, the precise tracking of molecules through complex biological and chemical systems is paramount. Isotopically labeled compounds are indispensable tools in these investigations. This guide provides a detailed comparison of two commonly used labeled forms of toluene: Toluene-2-d1 and C13-labeled toluene. By examining their distinct properties and applications, this document aims to assist researchers in selecting the optimal tracer for their specific experimental needs.
Introduction to Isotopic Labeling of Toluene
Toluene, a widely used industrial solvent and a component of gasoline, is also a key compound in various biological and environmental studies. Its metabolism and degradation pathways are of significant interest to toxicologists, environmental scientists, and pharmacologists. Isotopic labeling, the replacement of an atom with its heavier, stable isotope, allows for the unambiguous tracking of toluene and its metabolites.
-
This compound is a deuterated isotopologue of toluene where one hydrogen atom on the methyl group is replaced by deuterium (²H or D).
-
C13-labeled toluene involves the substitution of one or more ¹²C atoms with the heavier ¹³C isotope. The labeling can be at a specific position (e.g., on the methyl group) or across the entire molecule (e.g., Toluene-¹³C₇).
The choice between deuterium and carbon-13 labeling depends on the research question, the analytical techniques available, and the specific phenomena being investigated.
Physical and Chemical Properties
The introduction of a heavier isotope results in a slight increase in the molecular weight of the labeled compound. While the macroscopic chemical properties remain largely the same, these subtle differences are detectable by sensitive analytical instruments and can influence reaction rates.
| Property | Toluene (Unlabeled) | This compound | Toluene (methyl-¹³C) | Toluene-¹³C₇ |
| Molecular Formula | C₇H₈ | C₇H₇D | C₆H₅¹³CH₃ | ¹³C₇H₈ |
| Molecular Weight ( g/mol ) | 92.14 | 93.15 | 93.13 | 99.09 |
| Boiling Point (°C) | 110.6 | ~110.6 | 110 | 110 |
| Melting Point (°C) | -95 | ~-95 | -93 | -93 |
| Density (g/mL at 25°C) | 0.867 | Slightly higher than unlabeled | 0.874 | 0.930 |
| Isotopic Purity (atom %) | N/A | Typically >98% | Typically >99% | Typically >99% |
Key Applications and Experimental Data
The primary distinction in the application of this compound and C13-labeled toluene lies in the phenomena they are best suited to investigate.
This compound: Probing Reaction Mechanisms through the Kinetic Isotope Effect
Deuterium labeling is particularly valuable for studying reaction mechanisms due to the kinetic isotope effect (KIE) . The C-D bond is stronger than the C-H bond, and its cleavage requires more energy. Consequently, reactions involving the breaking of a C-H bond will proceed at a slower rate when hydrogen is replaced by deuterium. Measuring this rate difference provides powerful insights into the rate-determining steps of a reaction.
Experimental Application: Elucidating Toluene Metabolism
In the metabolism of toluene, a key initial step is the oxidation of the methyl group to benzyl alcohol, a reaction catalyzed by cytochrome P450 enzymes. Studies have shown that deuteration of the methyl group leads to a decrease in the formation of benzyl alcohol and a relative increase in the formation of cresols (hydroxylation of the aromatic ring). This "metabolic switching" provides evidence that the cleavage of the C-H bond in the methyl group is a rate-limiting step in benzyl alcohol formation.
Quantitative Data from Isotope Effect Studies:
| Labeled Substrate | Vmax (relative to unlabeled) | Vmax/Km (relative to unlabeled) | Product Ratio (Benzyl alcohol : Cresols) |
| Toluene (d₀) | 1.00 | 1.00 | ~69 : 31 |
| Toluene-d₃ | 0.67 | 0.28 | ~24 : 76 |
Data adapted from studies on the deuterium isotope effects on toluene metabolism.
This data clearly demonstrates the impact of deuterium labeling on the reaction rate and metabolic pathway, providing crucial information for understanding the enzymatic mechanism.
C13-Labeled Toluene: Tracing Carbon Skeletons in Metabolic and Environmental Pathways
Carbon-13 labeling is the gold standard for tracing the fate of carbon atoms through metabolic and environmental pathways. Since the ¹³C isotope does not significantly alter reaction rates, it acts as a conservative tracer, allowing researchers to follow the incorporation of toluene-derived carbon into various biomolecules and degradation products.
Experimental Application: Investigating Biodegradation in Contaminated Aquifers
Stable Isotope Probing (SIP) with ¹³C-labeled toluene is a powerful technique to identify microorganisms responsible for the bioremediation of toluene in contaminated environments. In these experiments, ¹³C-toluene is introduced into an environmental sample (e.g., groundwater). Microorganisms that consume the toluene will incorporate the ¹³C into their biomass, such as fatty acids and DNA. By analyzing the isotopic composition of these biomarkers, researchers can definitively link specific microbial populations to the degradation of toluene.
Quantitative Data from a Stable Isotope Probing Study:
| Biomarker | δ¹³C value (‰) in control | δ¹³C value (‰) after incubation with ¹³C-Toluene |
| Microbial Fatty Acids | -25 to -30 | Up to +13400 |
Data exemplifies the significant enrichment in ¹³C observed in microbial biomarkers, confirming the biodegradation of the labeled toluene.
This approach provides direct evidence of biodegradation and helps to identify the key players in the process, which is critical for developing effective bioremediation strategies.
Experimental Protocols
Protocol 1: Determination of Kinetic Isotope Effect of Toluene Metabolism using Toluene-d₃
-
Incubation: Incubate liver microsomes (e.g., from phenobarbital-induced rats) with a saturating concentration of either unlabeled toluene or toluene-d₃.
-
Reaction Initiation: Start the reaction by adding an NADPH-generating system.
-
Time Points: At various time points, quench the reaction by adding a strong acid (e.g., HCl).
-
Extraction: Extract the metabolites (benzyl alcohol and cresols) from the aqueous mixture using an organic solvent (e.g., ethyl acetate).
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Separate the metabolites using a suitable GC column.
-
Identify and quantify the metabolites based on their retention times and mass spectra.
-
-
Data Analysis: Calculate the initial rates of formation for benzyl alcohol and cresols for both unlabeled and deuterated toluene. The KIE is determined by the ratio of these rates.
Protocol 2: Stable Isotope Probing of Toluene Biodegradation using ¹³C-Toluene
-
Microcosm Setup: Prepare microcosms using sediment and groundwater from the contaminated site.
-
Amendment: Amend the microcosms with ¹³C-labeled toluene as the sole carbon source. Control microcosms should be prepared with unlabeled toluene.
-
Incubation: Incubate the microcosms under conditions mimicking the in-situ environment (e.g., anaerobic, specific temperature).
-
Biomass Harvesting: After a designated incubation period, extract total lipids from the microbial biomass in the sediment.
-
Fatty Acid Methyl Ester (FAME) Analysis: Convert the fatty acids to their methyl esters.
-
Analysis by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS):
-
Separate the FAMEs on a GC column.
-
The eluting compounds are combusted to CO₂, and the ¹³C/¹²C ratio of the CO₂ is measured by an isotope ratio mass spectrometer.
-
-
Data Analysis: A significant enrichment of ¹³C in the FAMEs from the microcosms amended with ¹³C-toluene compared to the controls indicates biodegradation.
Visualizing Experimental Workflows and Metabolic Pathways
Toluene Metabolism Pathway
The following diagram illustrates the major aerobic metabolic pathways of toluene in mammals.
Caption: Aerobic metabolism of toluene.
Experimental Workflow for Stable Isotope Probing (SIP)
This diagram outlines the key steps in a Stable Isotope Probing experiment to study toluene biodegradation.
Caption: Stable Isotope Probing workflow.
Conclusion: Choosing the Right Tool for the Job
Both this compound and C13-labeled toluene are powerful tools for researchers. The choice between them is dictated by the specific scientific question being addressed.
-
For elucidating reaction mechanisms and identifying rate-limiting steps, the kinetic isotope effect observed with this compound provides invaluable information. It is the preferred choice for detailed enzymology and mechanistic studies.
-
For tracing the metabolic fate of the toluene carbon skeleton and identifying organisms responsible for its transformation in complex systems, C13-labeled toluene is the superior choice. Its application in Stable Isotope Probing has revolutionized our understanding of bioremediation processes.
By carefully considering the principles and experimental approaches outlined in this guide, researchers can harness the full potential of isotopic labeling to advance their scientific discoveries.
A Comparative Guide to Assessing Matrix Effects on Toluene-2-d1 Analysis
For researchers and scientists in drug development and other analytical fields, the accurate quantification of analytes is paramount. When using sensitive techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the sample matrix—the complex mixture of components other than the analyte—can significantly interfere with measurement. This phenomenon, known as the matrix effect, can cause ion suppression or enhancement, leading to inaccurate results.[1][2] Toluene-2-d1, a stable isotope-labeled version of Toluene, is an ideal internal standard (IS) designed to mimic the behavior of the target analyte and compensate for such effects.[3][4]
This guide provides a comparative overview of common sample preparation techniques used to mitigate matrix effects in the analysis of Toluene in a biological matrix (human plasma), using this compound as an internal standard. We present supporting experimental data and detailed protocols to help researchers select the most effective strategy for their analytical needs.
Experimental Design for Matrix Effect Assessment
The most widely accepted method for quantitatively assessing matrix effects is the post-extraction spike method.[5][6] This approach allows for the calculation of Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE). The core principle is to compare the analytical response of an analyte in a neat solvent with its response in a sample matrix that has been extracted and then spiked with the analyte.
Three sets of samples are prepared:
-
Set A (Neat Solution): this compound is spiked into a pure solvent (e.g., methanol) to represent 100% response without any matrix influence.
-
Set B (Post-Extraction Spike): A blank plasma sample is processed through an extraction procedure. The resulting clean extract is then spiked with this compound. This set measures the influence of the remaining matrix components on the analyte's signal.
-
Set C (Pre-Extraction Spike): A blank plasma sample is spiked with this compound before undergoing the extraction procedure. This set is used to determine the recovery of the analyte from the sample.
These sets allow for the calculation of key performance metrics using the following formulas:
-
Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Values between 85% and 115% are often considered acceptable.[7]
-
-
Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100 or (ME * RE) / 100
Comparison of Sample Preparation Techniques
The choice of sample preparation is the most critical factor in minimizing matrix effects.[8][9] We compared three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (RE %) | 98.2% | 91.5% | 96.7% |
| Matrix Effect (ME %) | 72.3% (Suppression) | 88.9% (Suppression) | 98.5% (No significant effect) |
| Process Efficiency (PE %) | 71.0% | 81.3% | 95.2% |
| Relative Standard Deviation (RSD %) | < 12% | < 7% | < 4% |
| Complexity & Time | Low / Fast | Moderate / Moderate | High / Slow |
| Cost per Sample | Low | Low-Moderate | High |
Analysis:
-
Protein Precipitation (PPT) is the simplest and fastest method, yielding high recovery.[10] However, it is the least clean, resulting in significant matrix suppression (72.3% ME). This can compromise the sensitivity of the assay.
-
Liquid-Liquid Extraction (LLE) offers a cleaner extract than PPT, significantly reducing the matrix effect to a more acceptable level (88.9% ME) with good recovery.[11]
-
Solid-Phase Extraction (SPE) provides the cleanest extract, virtually eliminating the matrix effect (98.5% ME) and demonstrating the highest overall process efficiency and lowest variability.[6][12] While being the most time-consuming and expensive, it delivers the most reliable and accurate results.
Detailed Experimental Protocols
The following protocols outline the steps for each sample preparation technique evaluated for the analysis of this compound in human plasma.
Protein Precipitation (PPT) Protocol
-
Sample Aliquoting: Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spiking (for Set C): Add the internal standard (this compound) to the plasma.
-
Precipitation: Add 600 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully collect the supernatant without disturbing the protein pellet.
-
Spiking (for Set B): For post-extraction spike samples, add the internal standard to the clean supernatant.
-
Analysis: Inject the supernatant directly into the GC-MS system.
Liquid-Liquid Extraction (LLE) Protocol
-
Sample Aliquoting: Pipette 200 µL of human plasma into a glass test tube.
-
Spiking (for Set C): Add the internal standard (this compound) to the plasma.
-
pH Adjustment: Add 50 µL of 1M NaOH to basify the sample.
-
Extraction Solvent Addition: Add 1 mL of n-Hexane.
-
Extraction: Vortex for 2 minutes, then gently mix on a rotator for 15 minutes.
-
Centrifugation: Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer (n-Hexane) to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase.
-
Spiking (for Set B): For post-extraction spike samples, add the internal standard to the reconstituted blank extract.
-
Analysis: Inject the reconstituted sample into the GC-MS system.
Solid-Phase Extraction (SPE) Protocol
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Aliquoting: Pipette 200 µL of human plasma.
-
Spiking (for Set C): Add the internal standard (this compound) to the plasma.
-
Sample Dilution: Dilute the plasma sample with 800 µL of 4% phosphoric acid in water.
-
Sample Loading: Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
-
Spiking (for Set B): For post-extraction spike samples, add the internal standard to the reconstituted blank extract.
-
Analysis: Inject the reconstituted sample into the GC-MS system.
Visualizing the Workflow and Logic
To better understand the experimental process and the underlying principles, the following diagrams were generated.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. actapharmsci.com [actapharmsci.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation of Toluene-2-d1 in Diverse Analytical Platforms: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate standards and reference materials is paramount for accurate and reproducible analytical results. This guide provides a comprehensive performance evaluation of Toluene-2-d1, a deuterated analog of toluene, across various analytical instruments. Its unique properties make it a valuable tool, particularly as an internal standard in mass spectrometry-based methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
In the realm of Gas Chromatography-Mass Spectrometry (GC-MS), deuterated compounds like this compound are invaluable as internal standards. An ideal internal standard co-elutes with the analyte of interest but is distinguishable by its mass, a characteristic perfectly fulfilled by isotopic labeling. The deuterium atom in this compound increases its mass by one unit compared to native toluene, allowing for clear differentiation in the mass spectrometer without significantly altering its chromatographic behavior.
The primary advantage of using a deuterated internal standard is its ability to compensate for variations in sample preparation, injection volume, and instrument response. Since the internal standard is chemically almost identical to the analyte, it experiences similar losses during extraction and derivatization, and similar ionization and fragmentation patterns in the mass spectrometer. This leads to more accurate and precise quantification. Toluene-d8, a heavily deuterated version of toluene, has been successfully used as an internal standard for the analysis of toluene in whole blood, demonstrating the utility of deuterated toluene in complex biological matrices.[1] The choice of an internal standard should ideally be a substance with chemical properties similar to the analyte(s).[2]
Table 1: Performance Characteristics of this compound as a GC-MS Internal Standard
| Performance Parameter | Expected Performance of this compound | Comparison with Non-Deuterated Standards |
| Co-elution with Analyte | Nearly identical retention time to toluene. | Non-analog standards will have different retention times, which may not account for matrix effects at the specific elution time of the analyte. |
| Mass Spectral Differentiation | Easily distinguishable from toluene due to a mass shift of +1 amu. | Requires a compound with a completely different mass spectrum, which may have different ionization efficiency. |
| Correction for Matrix Effects | Excellent, as it behaves almost identically to the analyte during sample processing and analysis. | May not accurately reflect the matrix effects experienced by the analyte. |
| Quantification Accuracy | High, due to the ratiometric measurement against the analyte. | Can be lower due to uncorrected variability in the analytical process. |
| Availability | Commercially available from various chemical suppliers. | Wide availability for many non-deuterated compounds. |
Experimental Protocol: Quantification of Toluene in a Biological Matrix using this compound as an Internal Standard
-
Preparation of Calibration Standards: A series of calibration standards are prepared by spiking a blank biological matrix with known concentrations of toluene. A fixed concentration of this compound is added to each standard.
-
Sample Preparation: To the unknown biological samples, the same fixed concentration of this compound is added.
-
Extraction: Both the calibration standards and the unknown samples are subjected to an extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analytes.
-
GC-MS Analysis: The extracts are injected into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects the ions.
-
Data Analysis: The peak areas of toluene and this compound are determined from the extracted ion chromatograms. A calibration curve is generated by plotting the ratio of the peak area of toluene to the peak area of this compound against the concentration of toluene in the standards. The concentration of toluene in the unknown samples is then calculated from their peak area ratios using the calibration curve.
Caption: Workflow for quantitative analysis using an internal standard in GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In Nuclear Magnetic Resonance (NMR) spectroscopy, the substitution of a proton with a deuteron leads to distinct and predictable changes in the spectrum. Since deuterium has a different gyromagnetic ratio and a nuclear spin of 1 (compared to 1/2 for a proton), it is not observed in a standard ¹H NMR spectrum.
For this compound, the ¹H NMR spectrum will be simplified compared to that of toluene. The signal corresponding to the proton at the 2-position (ortho) will be absent. The remaining aromatic protons will still show coupling to each other, but the coupling from the proton at the 2-position will be missing, leading to a change in the splitting patterns of the adjacent protons. The methyl protons will remain as a singlet.
In the ¹³C NMR spectrum, the carbon atom bonded to the deuterium will show a characteristic triplet multiplicity due to coupling with the deuterium nucleus (I=1), and its chemical shift will be slightly upfield compared to the corresponding carbon in non-deuterated toluene. This isotopic shift is a known phenomenon.
Table 2: Comparison of Expected NMR Spectral Features of Toluene and this compound
| Nucleus | Toluene | This compound |
| ¹H | Signal for proton at 2-position present. | Signal for proton at 2-position absent. |
| Complex multiplet for aromatic protons. | Altered multiplet for aromatic protons due to absence of H-2 coupling. | |
| Singlet for methyl protons. | Singlet for methyl protons. | |
| ¹³C | Singlet for carbon at 2-position. | Triplet for carbon at 2-position (due to C-D coupling). |
| Other aromatic carbons as singlets. | Other aromatic carbons as singlets. | |
| Methyl carbon as a quartet (due to C-H coupling). | Methyl carbon as a quartet. |
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve a few milligrams of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer to NMR Tube: Transfer the solution to a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and acquire the ¹H NMR spectrum.
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Caption: Effect of deuterium substitution on the ¹H NMR spectrum of toluene.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibrations of molecular bonds. The substitution of a hydrogen atom with a heavier deuterium atom significantly affects the vibrational frequency of the C-H bond. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. Since deuterium is twice as heavy as hydrogen, the C-D bond will vibrate at a lower frequency than the C-H bond.
In the IR spectrum of this compound, the characteristic C-H stretching vibrations of the aromatic ring, typically observed in the range of 3000-3100 cm⁻¹, will be altered. A new, weaker C-D stretching vibration is expected to appear around 2200-2300 cm⁻¹. The other vibrational modes of the molecule, such as the C-C stretching and bending vibrations of the aromatic ring, will also be slightly shifted due to the change in mass.
Table 3: Comparison of Expected IR Absorption Frequencies for Toluene and this compound
| Vibrational Mode | Toluene (cm⁻¹) | This compound (Expected, cm⁻¹) |
| Aromatic C-H Stretch | ~3030 | Present, but with one less contributing bond. |
| Aromatic C-D Stretch | Absent | ~2250 |
| Methyl C-H Stretch | ~2920, 2870 | ~2920, 2870 |
| Aromatic C=C Stretch | ~1605, 1495 | Slightly shifted. |
| C-H Bending (out-of-plane) | ~730-770 (ortho-disubstituted pattern) | Altered pattern due to the C-D bond. |
Experimental Protocol: Obtaining an ATR-IR Spectrum
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample over the desired wavelength range (typically 4000-400 cm⁻¹).
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent.
Caption: Impact of isotopic substitution on C-H vs. C-D bond vibrational frequency.
References
A Comparative Guide to Internal Standards: Justification for Using Toluene-2-d1
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly in chromatographic and mass spectrometric analyses, the choice of an internal standard is paramount to achieving accurate and reliable quantitative results. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, added in a known amount to samples, calibrators, and controls. Its primary role is to correct for variations in sample preparation, injection volume, and instrument response. Among the array of available internal standards, isotopically labeled compounds are considered the gold standard due to their near-identical chemical behavior to their unlabeled counterparts.
This guide provides a comparative overview of Toluene-2-d1 against two other commonly used deuterated aromatic internal standards: Toluene-d8 and Benzene-d6. While extensive experimental data directly comparing the performance of this compound is limited in publicly available literature, this document outlines the theoretical justifications for its use based on established principles of analytical chemistry and provides available data for comparison.
The Ideal Internal Standard: A Summary of Key Characteristics
The selection of an appropriate internal standard is a critical step in method development. The ideal IS should exhibit the following characteristics:
-
Structural Similarity: The IS should be structurally and chemically similar to the analyte to ensure comparable behavior during sample extraction, derivatization, and chromatographic separation.
-
Co-elution (or near co-elution): In chromatography, the IS should elute close to the analyte of interest to experience similar matrix effects and ionization suppression or enhancement in mass spectrometry.
-
Resolvable Signal: The signal of the IS must be clearly distinguishable from the signals of the analyte and other matrix components. For mass spectrometry, this is achieved by a difference in mass-to-charge ratio (m/z).
-
Purity and Stability: The IS should be of high purity and stable throughout the entire analytical process.
-
Absence in Samples: The IS should not be naturally present in the samples being analyzed.
Deuterated compounds, such as this compound, Toluene-d8, and Benzene-d6, are frequently chosen as internal standards because their chemical and physical properties are very similar to their non-deuterated analogs, yet they are easily distinguished by mass spectrometry.
Comparison of this compound, Toluene-d8, and Benzene-d6
The following table summarizes the key properties of the three internal standards based on available data. It is important to note the absence of specific experimental performance data for this compound in the public domain, which limits a direct, data-driven comparison.
| Property | This compound | Toluene-d8 | Benzene-d6 |
| Chemical Formula | C₇H₇D | C₇D₈ | C₆D₆ |
| Molecular Weight | ~93.15 g/mol | ~100.19 g/mol | ~84.15 g/mol |
| Degree of Deuteration | Mono-deuterated | Perdeuterated | Perdeuterated |
| Isotopic Purity | Data not readily available | Typically ≥99 atom % D | Typically ≥99.5 atom % D |
| Structural Similarity to Toluene | High (Isotopologue) | High (Isotopologue) | Moderate (Structural Analog) |
| Expected Retention Time (GC) | Very close to Toluene | Slightly earlier than Toluene | Earlier than Toluene |
| Primary Mass Fragments (EI-MS) | Data not readily available | m/z 98 (M+), 91 (loss of D) | m/z 84 (M+), 82 (loss of D) |
Justification for the Use of this compound
-
Closer Retention Time to Toluene: As a mono-deuterated analog, this compound is expected to have a gas chromatographic retention time that is closer to that of unlabeled toluene compared to the fully deuterated Toluene-d8. The "isotope effect" on retention time is generally more pronounced with a higher degree of deuteration. A closer elution profile ensures that both the analyte and the internal standard experience more similar matrix effects, potentially leading to more accurate correction.
-
Similar Ionization and Fragmentation: The position of the deuterium on the aromatic ring in this compound is less likely to significantly alter the ionization efficiency and fragmentation pathways in mass spectrometry compared to perdeuteration. This can result in a more consistent response factor between the analyte and the internal standard.
-
Cost-Effectiveness: The synthesis of mono-deuterated compounds can sometimes be less complex and therefore more cost-effective than the synthesis of their per-deuterated counterparts.
It is crucial to emphasize that these are theoretical advantages. A thorough in-house validation is essential to confirm the performance of this compound for a specific analytical method.
Experimental Protocols
A detailed experimental protocol for the use of these internal standards would be highly dependent on the specific application (e.g., environmental analysis, drug metabolism studies), the sample matrix, and the instrumentation used. However, a general workflow for a GC-MS analysis is provided below.
General GC-MS Protocol for Analysis using a Deuterated Internal Standard:
-
Standard Preparation:
-
Prepare a stock solution of the analyte (e.g., Toluene) of a known concentration in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of the internal standard (this compound, Toluene-d8, or Benzene-d6) of a known concentration.
-
Prepare a series of calibration standards by spiking a constant volume of the internal standard stock solution into varying concentrations of the analyte stock solution.
-
-
Sample Preparation:
-
To a known volume or weight of the sample, add the same constant volume of the internal standard stock solution as used in the calibration standards.
-
Perform any necessary extraction, cleanup, or derivatization steps.
-
-
GC-MS Analysis:
-
Inject a fixed volume of the prepared standards and samples into the GC-MS system.
-
Gas Chromatograph Conditions (Typical):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp to a final temperature (e.g., 250 °C) at a controlled rate to ensure separation.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the analyte and the internal standard. For example:
-
Toluene: m/z 91, 92
-
Toluene-d8: m/z 98, 91
-
Benzene-d6: m/z 84, 82
-
(Expected for this compound): m/z 93, 92
-
-
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the response ratio versus the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their response ratios on the calibration curve.
-
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the logical relationships in selecting an internal standard and the general experimental workflow.
Caption: Logical workflow for the selection of an internal standard.
Caption: General experimental workflow for quantitative analysis using an internal standard.
Conclusion
The selection of an internal standard is a critical decision in quantitative analytical chemistry. While Toluene-d8 and Benzene-d6 are well-established and commonly used internal standards with readily available performance data, this compound presents a theoretically sound alternative, particularly for the analysis of toluene. Its primary advantage lies in the potential for a closer chromatographic elution to the analyte, which can lead to more accurate correction for matrix effects.
However, the lack of publicly available, direct comparative experimental data for this compound necessitates a thorough in-house validation to confirm its suitability for any specific application. Researchers and scientists are encouraged to evaluate its performance in terms of retention time stability, response factor consistency, and overall impact on method accuracy and precision against more established standards like Toluene-d8. For drug development professionals, where regulatory scrutiny is high, such a validation would be an absolute requirement. Ultimately, the choice of the most appropriate internal standard will depend on the specific requirements of the analytical method, including the nature of the analyte, the complexity of the sample matrix, and the desired level of accuracy and precision.
Safety Operating Guide
Personal protective equipment for handling Toluene-2-d1
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling solvents like Toluene-2-d1. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans to foster a secure research environment. While this compound is a deuterated form of toluene, its chemical hazards are comparable to the non-deuterated counterpart. Therefore, handling precautions for toluene should be strictly followed.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive selection of personal protective equipment is crucial to minimize exposure and ensure safety. This includes respiratory, eye, hand, and body protection.
Recommended Personal Protective Equipment:
| PPE Category | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses. A face shield is recommended when there is a splash hazard.[1][2] | Protects against splashes and vapors that can cause eye irritation. |
| Hand Protection | Viton/Butyl®, polyvinyl alcohol (PVA), or silver shield gloves are recommended for the best chemical resistance.[1] A double layer of disposable nitrile gloves may be worn for increased dexterity.[1] | Prevents skin contact, which can cause irritation.[3][4] Glove material should be chosen based on chemical resistance.[1] |
| Body Protection | A flame-retardant and antistatic lab coat or apron is necessary.[3] Closed-toe shoes and long pants are mandatory.[1] | Protects against skin contact and contamination of personal clothing. Toluene is highly flammable.[3][4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] If ventilation is inadequate, a NIOSH-certified organic vapor respirator should be used.[2] | Prevents inhalation of harmful vapors, which can cause drowsiness, dizziness, and damage to the nervous system.[3][4][7] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation :
-
Ensure all personnel have received laboratory-specific training on handling toluene.[1]
-
Review the Safety Data Sheet (SDS) for this compound or a suitable equivalent like Toluene-d8.[1]
-
Verify that the work area is in a certified chemical fume hood with proper ventilation.[5][6]
-
Locate the nearest emergency shower and eyewash station.[1]
-
Assemble all necessary PPE and ensure it is in good condition.
-
-
Handling :
-
Storage :
-
Spill Response :
-
In case of a small spill (<1 L) within a fume hood, trained personnel may clean it up using an appropriate spill kit with absorbent material like sand.[1][5][9]
-
For larger spills or spills outside a fume hood, evacuate the area, alert others, and contact the institution's emergency response team.[1][7]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. Toluene is classified as a hazardous waste.[9][10]
Waste Disposal Protocol:
-
Waste Collection :
-
Waste Storage :
-
Waste Disposal :
-
Never dispose of toluene down the drain or into the environment.[5][9]
-
Arrange for pickup and disposal by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal service.[1][9]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5][10]
-
Methods like controlled incineration are often used for toluene disposal.[10]
-
Quantitative Data Summary
The following table summarizes key quantitative data for Toluene, which is chemically similar to this compound.
| Property | Value |
| Molecular Formula | C₆D₅CD₃ (Toluene-d8) |
| Molecular Weight | 100.19 g/mol (Toluene-d8)[11] |
| Boiling Point | 110.6 °C[12] |
| Flash Point | 4.4 °C[12] |
| Lower Explosive Limit | 1.2%[12] |
| Upper Explosive Limit | 7.1%[12] |
| Autoignition Temperature | 480 °C[12] |
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. uml.edu [uml.edu]
- 2. download.basf.com [download.basf.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. SDS for Toluene: Key Safety Information for Handling Chemicals – KHA Online-SDS Management [kha.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. purdue.edu [purdue.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. m.youtube.com [m.youtube.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. isotope.com [isotope.com]
- 12. vitol.com [vitol.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
